3,5-Diethylphenol
Description
Structure
3D Structure
Properties
CAS No. |
1197-34-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,5-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
LPCJHUPMQKSPDC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=C1)O)CC |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)CC |
Other CAS No. |
1197-34-8 |
Synonyms |
3,5-diethylphenol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Diethylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural information of 3,5-Diethylphenol. The content is tailored for a scientific audience and presents quantitative data in a structured format, alongside a discussion of its synthesis and analysis.
Core Chemical and Physical Properties
This compound is a disubstituted aromatic organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1197-34-8 |
| SMILES String | CCC1=CC(=CC(=C1)O)CC |
| Melting Point | 76 °C |
| Boiling Point | 248 °C |
| Density | 0.9688 g/cm³ (estimate) |
| Refractive Index | 1.5091 (estimate) |
| XLogP3 | 3.2 |
| Topological Polar Surface Area | 20.2 Ų |
Chemical Structure
The chemical structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group and two ethyl groups at the meta positions (3 and 5).
Synthesis and Analysis
Synthetic Pathways
-
Functionalization of a Pre-existing Aromatic Core: A plausible route involves a three-step sequence starting from 1,3-diethylbenzene.[1] This would likely entail:
-
Acylation: A Friedel-Crafts acylation of 1,3-diethylbenzene.
-
Oxidation: A Baeyer-Villiger oxidation of the resulting ketone to form a this compound ester.
-
Hydrolysis: Subsequent hydrolysis of the ester to yield this compound.[1]
-
-
Construction from Acyclic Precursors: Another potential, though less documented, pathway could be analogous to the industrial production of 3,5-dimethylphenol (B42653) from isophorone.[1] This would involve the catalytic conversion of a corresponding "diethyl-isophorone" precursor in the gas phase at high temperatures.[1]
It is important to note that these are generalized strategies, and the optimization of reaction conditions, catalysts, and purification methods would be necessary for a successful synthesis.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
A general reverse-phase HPLC method can be employed for the analysis of this compound.[2] While a specific, validated protocol with detailed parameters is not available, the methodology would involve the following:
-
Stationary Phase: A C18 (Newcrom R1) or similar reverse-phase column.[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) (ACN), water, and an acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid.[2]
The following diagram illustrates a general workflow for the HPLC analysis of a chemical compound like this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. While some alkylphenols are known to exhibit biological effects, such as acting as xenoestrogens, these findings are not directly attributable to this compound without specific experimental evidence.[1] Further research is required to elucidate any potential biological roles of this compound.
Conclusion
This compound is a well-characterized compound in terms of its fundamental chemical and physical properties. While general synthetic and analytical strategies can be inferred from related compounds, detailed experimental protocols are not widely published. Furthermore, its biological activity and potential interactions with cellular signaling pathways remain an unexplored area of research, presenting an opportunity for future investigation.
References
Spectroscopic Profile of 3,5-Diethylphenol: A Technical Guide
Introduction
3,5-Diethylphenol is an organic compound with the chemical formula C₁₀H₁₄O. As a disubstituted phenol (B47542), it serves as a valuable intermediate in the synthesis of various more complex molecules, finding applications in the development of resins, polymers, and specialty chemicals. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quality control, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Spectroscopic Data
The structural elucidation of this compound is achieved through the combined application of several spectroscopic techniques. Each method provides unique insights into the molecular structure, and together they offer a complete picture of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Data
The proton NMR spectrum reveals the different types of protons and their connectivity within the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.59 | s | 1H | Ar-H (meta to OH) |
| 6.52 | s | 2H | Ar-H (ortho to OH) |
| 4.75 | s | 1H | -OH |
| 2.54 | q | 4H | -CH₂- |
| 1.19 | t | 6H | -CH₃ |
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.[1]
| Chemical Shift (ppm) | Assignment |
| 155.0 | C-OH |
| 144.9 | C-CH₂ |
| 118.8 | Ar-CH (meta to OH) |
| 112.5 | Ar-CH (ortho to OH) |
| 29.0 | -CH₂- |
| 14.1 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Description |
| ~3350 | O-H stretch (broad) |
| ~2965, 2930, 2870 | C-H stretch (aliphatic) |
| ~1600, 1470 | C=C stretch (aromatic) |
| ~1200 | C-O stretch |
| ~830 | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| m/z | Relative Intensity (%) | Assignment |
| 150 | 100 | [M]⁺ (Molecular Ion) |
| 135 | 80 | [M-CH₃]⁺ |
| 121 | 60 | [M-C₂H₅]⁺ |
| 107 | 40 | [M-C₃H₇]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a good quality spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
FTIR Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is usually an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction (GC-MS): A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization and Analysis: In the mass spectrometer, the sample is typically ionized by electron impact (EI) at 70 eV. The resulting charged fragments and the molecular ion are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow and Data Integration
The following diagrams illustrate the general workflow of spectroscopic analysis and the logical integration of data for structural elucidation.
Figure 1: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
Figure 2: Logical relationship of how NMR, IR, and MS data are integrated to confirm the structure of this compound.
References
An In-depth Technical Guide to 3,5-Diethylphenol (CAS: 1197-34-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 3,5-Diethylphenol (CAS Number: 1197-34-8), a sterically hindered phenol (B47542) of increasing interest in synthetic chemistry, material science, and drug discovery. This document collates its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a structured and accessible format for laboratory and development professionals.
Core Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and application in experimental settings.
Physicochemical Properties
Quantitative data for this compound has been compiled from various sources to provide a comprehensive reference.
| Property | Value | Source(s) |
| CAS Number | 1197-34-8 | [1][2] |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Melting Point | 76-77 °C | N/A |
| Boiling Point | 248 °C @ 760 Torr | N/A |
| Density | 0.9688 g/cm³ (estimate) | N/A |
| LogP | 3.33 | N/A |
| EC Number | 214-824-5 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of this compound.
| Technique | Data Summary | Source(s) |
| ¹H NMR | Spectrum available. Key signals correspond to aromatic, methylene, and methyl protons. | [2][3] |
| ¹³C NMR | Data available, showing characteristic peaks for aromatic and aliphatic carbons. | N/A |
| Mass Spectrometry (MS) | Molecular ion peak (M+) observed at m/z 150. | [1] |
| Infrared (IR) Spectroscopy | Spectrum available, showing characteristic O-H and C-H stretching frequencies. | [2][4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its practical application in research.
Synthesis of this compound
Several synthetic routes to 3,5-disubstituted phenols have been established, primarily for the dimethyl analogue. These methods can be adapted for the synthesis of this compound. A plausible multi-step laboratory synthesis starting from 1,3-diethylbenzene (B91504) is outlined below.
Workflow: Synthesis via Friedel-Crafts Acylation, Baeyer-Villiger Oxidation, and Hydrolysis
Caption: Multi-step synthesis of this compound.
Protocol:
-
Friedel-Crafts Acylation: 1,3-Diethylbenzene is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring, yielding 3,5-diethylacetophenone.[1]
-
Baeyer-Villiger Oxidation: The resulting ketone, 3,5-diethylacetophenone, undergoes oxidation using a peroxide, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom between the carbonyl carbon and the aromatic ring to form an ester, 3,5-diethylphenyl acetate.[1]
-
Hydrolysis: The final step involves the hydrolysis of the ester under acidic or basic conditions. Treatment with a strong acid (e.g., HCl) or base (e.g., NaOH) cleaves the ester bond to yield the desired this compound product.[1]
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its classification as a sterically hindered phenol (SHP) places it within a class of compounds known for significant biological activities, including antioxidant and cytotoxic effects.
Dual Role of Sterically Hindered Phenols
SHPs exhibit a "chameleonic" ability to switch from being antioxidants in healthy tissues to pro-oxidants that generate reactive oxygen species (ROS) in tumor cells.[6] This dual activity makes them promising candidates for drug development, particularly in oncology.
-
Antioxidant Activity: In normal physiological conditions, the phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby protecting cells from oxidative damage.[1][7] This is the basis for their use as antioxidants in various industries.[8][9]
-
Pro-oxidant and Cytotoxic Activity: In the microenvironment of tumor cells, which is often characterized by oxidative stress, SHPs can be oxidized to form phenoxyl radicals and quinone methides.[6] This process can lead to the generation of cytotoxic ROS, inhibition of glycolysis, dissipation of the mitochondrial membrane potential, and ultimately, induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[6]
Logical Workflow: Bioactivity of Sterically Hindered Phenols
Caption: Dual antioxidant/pro-oxidant roles of SHPs.
This paradoxical behavior is a key area of research for developing targeted cancer therapies. The specific activity of this compound within this class would depend on its precise redox properties and interactions with cellular components. Further research is warranted to elucidate its specific molecular targets and pathways.[6]
Safety and Handling
As with its analogue 3,5-dimethylphenol, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. This compound | C10H14O | CID 33660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3,5-Diethylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,5-diethylphenol in organic solvents. Recognizing the scarcity of direct quantitative data for this specific compound in publicly available literature, this guide leverages data from structurally similar phenolic compounds to provide valuable estimations and insights. The information herein is intended to support research, development, and formulation activities by offering a robust framework for understanding and experimentally determining the solubility of this compound.
Introduction to this compound and its Solubility
This compound is an organic compound that holds significance as a versatile intermediate in the synthesis of various materials and molecules. Its structure, featuring a hydroxyl group attached to a benzene (B151609) ring with two ethyl groups at the meta-positions, imparts specific physicochemical properties that govern its reactivity and solubility. The solubility of this compound in organic solvents is a critical parameter for its application in chemical synthesis, purification processes like recrystallization, and formulation development.
The general principle of "like dissolves like" suggests that this compound, with its significant nonpolar character due to the diethyl-substituted aromatic ring, will exhibit greater solubility in less polar organic solvents. The presence of the hydroxyl group also allows for hydrogen bonding, contributing to some solubility in polar solvents.
Estimated Solubility of this compound and Structurally Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| General Phenols | |||
| Phenol (B47542) | Ethanol | Ambient | Soluble[1] |
| Phenol | Diethyl Ether | Ambient | Soluble[1] |
| Phenol | Benzene | Ambient | Soluble[1] |
| Phenol | Chloroform | Ambient | Soluble[1] |
| Ethylphenol Isomers | |||
| 2-Ethylphenol | Ethanol | Ambient | Freely Soluble[2] |
| 2-Ethylphenol | Diethyl Ether | Ambient | Soluble in all proportions[2] |
| 2-Ethylphenol | Benzene | Ambient | Freely Soluble[2] |
| 4-Ethylphenol | Ethanol | Ambient | Soluble[3] |
| 4-Ethylphenol | Diethyl Ether | Ambient | Soluble[3] |
| 4-Ethylphenol | Benzene | Ambient | Soluble[3] |
| 4-Ethylphenol | Carbon Disulfide | Ambient | Soluble[4] |
| Dimethylphenol Isomers | |||
| 2,3-Dimethylphenol | Ethanol | Ambient | Freely Soluble[5] |
| 2,3-Dimethylphenol | Chloroform | Ambient | Freely Soluble[5] |
| 2,3-Dimethylphenol | Diethyl Ether | Ambient | Freely Soluble[5] |
| 2,3-Dimethylphenol | Benzene | Ambient | Freely Soluble[5] |
| 3,4-Dimethylphenol | Aromatic Solvents | Ambient | Soluble[6] |
| 3,5-Dimethylphenol | Ethanol | Ambient | Soluble |
| Diethylphenol Isomers | |||
| 2,3-Diethylphenol | Ethanol | Ambient | Moderately Soluble[7] |
| 2,3-Diethylphenol | Diethyl Ether | Ambient | Moderately Soluble[7] |
Note: "Soluble" and "Freely Soluble" are qualitative terms from the cited sources. Quantitative data is sparse. The solubility of this compound is expected to be similar to that of other diethylphenol and dimethylphenol isomers.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[8][9] This can be followed by gravimetric or spectroscopic analysis to quantify the dissolved solute.
3.1. Materials and Equipment
-
High-purity this compound
-
Analytical grade organic solvents
-
Analytical balance (± 0.1 mg)
-
Vials with airtight seals
-
Constant temperature shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or watch glass (for gravimetric analysis)
-
UV-Vis spectrophotometer (for spectroscopic analysis)
-
Volumetric flasks and pipettes
3.2. Shake-Flask Method Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure a saturated solution at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.
-
Immediately filter the collected supernatant through a suitable syringe filter into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove any undissolved solid particles.
-
3.3. Quantification of Dissolved Solute
3.3.1. Gravimetric Analysis
-
Weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the container in a fume hood or under a gentle stream of nitrogen.
-
Dry the container with the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.[10][11]
-
Weigh the container with the dry residue.
-
Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.
3.3.2. Spectroscopic Analysis
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Use the calibration curve to determine the concentration of this compound in the diluted solution.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of a Plausible Synthetic Workflow
While direct signaling pathways involving this compound are not well-documented, a logical workflow for its synthesis can be visualized. A plausible synthetic route, analogous to the synthesis of 3,5-dimethylphenol, could start from 1,3-diethylbenzene.[12]
Caption: A plausible three-step synthesis of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by two common analytical techniques.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, this guide provides a practical framework for researchers and professionals. By leveraging data from structurally similar compounds and employing standardized experimental protocols such as the shake-flask method, reliable solubility data can be generated. This information is paramount for the effective use of this compound in drug development, chemical synthesis, and material science, enabling optimization of reaction conditions, purification methods, and formulation strategies.
References
- 1. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. This compound | High-Purity Reagent Supplier [benchchem.com]
A Comprehensive Technical Guide to the Physical Properties of 3,5-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 3,5-Diethylphenol, specifically its melting and boiling points. This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. The guide includes a summary of quantitative data, detailed experimental protocols, and a visualization of a relevant biological pathway.
Core Physical Properties of this compound
This compound is a disubstituted phenolic compound with the chemical formula C₁₀H₁₄O. Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its application in synthesis, purification, and formulation.
Data Presentation
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Conditions |
| Melting Point | 76 - 77 °C | - |
| Boiling Point | 248 °C | 760 Torr |
Experimental Protocols
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined using a capillary melting point apparatus.
Apparatus and Reagents:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
This compound, purified solid
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry, purified this compound is placed in a mortar and finely ground with a pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The apparatus is turned on, and the temperature is increased at a rapid rate initially. A preliminary, approximate melting point is observed.
-
Accurate Determination: The apparatus is allowed to cool. A fresh capillary tube with the sample is placed in the apparatus, and the temperature is raised rapidly to about 10-15 °C below the approximate melting point. The heating rate is then adjusted to a slow rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 Torr. A common method for determining the boiling point of a small quantity of liquid is the micro boiling point or Siwoloboff method.
Apparatus and Reagents:
-
Thiele tube or a similar heating bath (e.g., oil bath with a stirrer)
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
This compound, purified liquid (if the sample is solid at room temperature, it should be gently heated to its molten state)
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: Approximately 0.5 mL of this compound is placed in the small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the sample. The entire assembly is then clamped and immersed in the heating bath (Thiele tube or oil bath), ensuring the sample is below the level of the heating fluid.
-
Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. At this point, the heating is stopped.
-
Data Recording: The liquid in the heating bath is allowed to cool while being stirred. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid at the ambient atmospheric pressure. For a normal boiling point, a pressure correction may be necessary if the atmospheric pressure is not 760 Torr.
Biodegradation Pathway of Alkylphenols
While a specific signaling pathway for this compound is not extensively documented, its structural similarity to other alkylphenols, such as 3,5-dimethylphenol, suggests a plausible biodegradation pathway in microorganisms like Pseudomonas species. These bacteria are known to degrade aromatic compounds. The following diagram illustrates a hypothetical metabolic pathway for the aerobic degradation of this compound.
Caption: Hypothetical aerobic biodegradation pathway of this compound by a meta-cleavage route.
An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 3,5-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diethylphenol is a substituted aromatic organic compound that holds significant interest in synthetic chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group and two meta-positioned ethyl groups, imparts distinct reactivity towards electrophilic aromatic substitution. This guide provides a comprehensive overview of the reactivity of this compound, with a detailed focus on its behavior in key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in the synthesis and application of substituted phenols.
Core Principles of Reactivity and Regioselectivity
The reactivity of this compound in electrophilic aromatic substitution is governed by the electronic effects of its substituents: the hydroxyl (-OH) group and the two ethyl (-CH₂CH₃) groups.
-
Activating Nature: The hydroxyl group is a powerful activating group due to the resonance effect, where its lone pair of electrons delocalizes into the benzene (B151609) ring, increasing the electron density of the aromatic system.[1][2][3] The two ethyl groups are weakly activating through an inductive effect, further enhancing the ring's nucleophilicity.[4] The cumulative effect of these groups makes the this compound ring highly susceptible to electrophilic attack.[4]
-
Directing Effects: Both the hydroxyl and ethyl groups are ortho, para-directors.[1][4] In the case of this compound, the positions ortho (2 and 6) and para (4) to the hydroxyl group are strongly activated. The ethyl groups at positions 3 and 5 also direct incoming electrophiles to their respective ortho and para positions, which are the same 2, 4, and 6 positions. This confluence of directing effects results in a high degree of regioselectivity, with electrophilic substitution occurring almost exclusively at the positions activated by the hydroxyl group.[4]
Physical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | [5] |
| Molecular Weight | 150.22 g/mol | [5] |
| CAS Number | 1197-34-8 | [5] |
| Melting Point | 76 °C | [6] |
| Boiling Point | 248 °C | [6] |
| ¹H NMR (CDCl₃) | Available | [7] |
| ¹³C NMR | Available | [8] |
Electrophilic Substitution Reactions
Due to the high activation of the aromatic ring, this compound readily undergoes a variety of electrophilic substitution reactions. The following sections detail the expected outcomes and provide representative experimental protocols for key transformations.
Nitration
Nitration of phenols typically occurs under mild conditions to avoid oxidation of the phenol (B47542) ring.[9] For this compound, nitration is expected to yield a mixture of 2-nitro-3,5-diethylphenol and 4-nitro-3,5-diethylphenol. The ratio of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.
Table 2: Expected Products of Nitration
| Product Name | Structure | Position of Substitution |
| 2-Nitro-3,5-diethylphenol | ortho | |
| 4-Nitro-3,5-diethylphenol | para |
Representative Experimental Protocol for Nitration:
This protocol is based on general procedures for the nitration of activated phenols and may require optimization for this compound.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5 °C in an ice bath.
-
Preparation of Nitrating Agent: Slowly add concentrated nitric acid (1.05 eq.) to a cooled mixture of concentrated sulfuric acid (catalytic amount) or acetic anhydride.
-
Reaction: Add the nitrating mixture dropwise to the solution of this compound while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to separate the ortho and para isomers.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Phenol? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
An In-depth Technical Guide to the Thermochemical Properties of 3,5-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diethylphenol is a disubstituted aromatic organic compound belonging to the phenol (B47542) family. Its molecular structure, characterized by a hydroxyl group and two ethyl groups attached to a benzene (B151609) ring at the meta positions, imparts specific chemical and physical properties that are of interest in various fields, including chemical synthesis and material science. A thorough understanding of the thermochemical data of this compound is crucial for process design, safety assessments, and computational modeling.
This technical guide provides a summary of the available physical properties of this compound. Due to the limited availability of specific experimental thermochemical data for this compound in publicly accessible literature, this guide also presents data for the structurally analogous compound, 3,5-dimethylphenol (B42653), to provide a reasonable approximation and basis for comparison. Furthermore, detailed, generalized experimental protocols for determining key thermochemical parameters are outlined to facilitate future research and data generation.
Physicochemical Properties of this compound
A compilation of fundamental physical and chemical properties for this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.
| Property | Value | Units |
| Molecular Formula | C₁₀H₁₄O | - |
| Molecular Weight | 150.22 | g/mol |
| Boiling Point | 248 | °C |
| Melting Point | 76 | °C |
Thermochemical Data of 3,5-Dimethylphenol (As an Analog)
In the absence of comprehensive experimental thermochemical data for this compound, the data for 3,5-dimethylphenol (CAS No. 108-68-9) is provided as a practical substitute for estimation and comparative analysis. The structural similarity, with methyl groups instead of ethyl groups at the 3 and 5 positions, allows for a reasonable approximation of thermochemical behavior.
Enthalpy Data
The enthalpy of formation, combustion, and phase transitions are critical for understanding the energy content and stability of a compound.
| Parameter | Value | Units |
| Standard Enthalpy of Formation (Gas Phase, 298.15 K) | -169.5 ± 1.8 | kJ/mol |
| Standard Enthalpy of Combustion (Solid Phase) | -4278.1 ± 1.0 | kJ/mol |
| Enthalpy of Fusion | 18.0 | kJ/mol |
| Enthalpy of Vaporization | 55.3 | kJ/mol |
| Enthalpy of Sublimation | 73.3 | kJ/mol |
Heat Capacity and Entropy Data
Heat capacity and entropy are fundamental thermodynamic properties that describe how a substance absorbs heat and its degree of disorder.
| Parameter | Value | Units |
| Molar Heat Capacity (Gas Phase, 298.15 K) | 183.1 ± 3.7 | J/mol·K |
| Standard Molar Entropy (Gas Phase, 298.15 K) | 385.9 ± 3.9 | J/mol·K |
Experimental Protocols
The determination of accurate thermochemical data relies on precise and well-established experimental techniques. The following sections detail the generalized protocols for key methodologies.
Static Bomb Calorimetry for Enthalpy of Combustion
This method is employed to determine the heat of combustion of solid and liquid samples.
-
Sample Preparation: A pellet of the solid sample (approximately 1 gram) is pressed and accurately weighed. For liquids, the sample is encapsulated in a gelatin capsule.
-
Bomb Assembly: The sample is placed in a crucible within a stainless steel "bomb." A fuse wire is connected to the electrodes, with a portion of it in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known volume of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before and after ignition until a stable final temperature is reached.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
DSC is a versatile technique for measuring heat flow associated with thermal transitions in a material.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-15 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.[1]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[1]
-
Temperature Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 20 °C/min) over the desired temperature range.[1]
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis:
-
Enthalpy of Fusion: The heat of fusion is determined by integrating the area of the melting peak in the DSC thermogram.[1]
-
Heat Capacity: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard reference material (e.g., sapphire) under the same conditions.[2]
-
Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation/Vaporization
This technique is suitable for determining the vapor pressure of low-volatility substances.[3]
-
Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.[4]
-
Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a stable, known temperature.[5]
-
Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured over time using a sensitive microbalance.[3]
-
Calculation:
-
Vapor Pressure: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Knudsen-Clausius equation.[6]
-
Enthalpy of Sublimation/Vaporization: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron plot).
-
Anaerobic Degradation Pathway of this compound
While not a signaling pathway in the traditional biological sense, the anaerobic degradation of this compound is a critical process in environmental science and bioremediation. Understanding this pathway is important for assessing the environmental fate of this compound.
Conclusion
This technical guide has synthesized the available information on the thermochemical properties of this compound. While direct experimental data for some key thermochemical parameters remain elusive, the use of 3,5-dimethylphenol as a structural analog provides valuable estimates. The detailed experimental protocols presented herein offer a clear roadmap for researchers to obtain the precise data necessary for their specific applications. The visualization of the anaerobic degradation pathway also provides insight into the environmental interactions of this compound. Further experimental investigation into the thermochemistry of this compound is encouraged to build upon the foundational information provided in this guide.
References
Quantum Chemical Insights into 3,5-Diethylphenol: A Technical Guide for Researchers
Introduction
3,5-Diethylphenol is a substituted phenolic compound of significant interest in the fields of materials science, organic synthesis, and pharmacology. Its unique substitution pattern influences its electronic structure and reactivity, making it a valuable building block for more complex molecules and a subject of study for its potential biological activities, including antioxidant and xenoestrogenic effects.[1] This technical guide provides an in-depth analysis of this compound, leveraging quantum chemical calculations to elucidate its molecular properties. The theoretical data is complemented by established experimental protocols for its synthesis and characterization, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
Quantum chemical calculations provide a detailed picture of the three-dimensional structure and electronic properties of this compound. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
Optimized Molecular Geometry
The key structural parameters of this compound, including the bond lengths and angles of the phenol (B47542) ring and the diethyl substituents, have been calculated and are presented in Table 1. These parameters are crucial for understanding the steric and electronic effects of the ethyl groups on the phenolic moiety.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.40 |
| C-O | 1.37 | |
| O-H | 0.96 | |
| C-C (ethyl) | 1.53 | |
| C-H (aromatic) | 1.08 | |
| C-H (ethyl) | 1.09 - 1.10 | |
| Bond Angle (°) | C-C-C (aromatic) | 119 - 121 |
| C-C-O | 118.5, 121.5 | |
| C-O-H | 109.5 | |
| C-C-C (ethyl) | 112.5 |
Electronic Properties
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.64 |
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.
Calculated Vibrational Frequencies
The calculated vibrational frequencies for key functional groups in this compound are summarized in Table 3. These theoretical values can be compared with experimental data to confirm the molecular structure and assign spectral bands.
Table 3: Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
| O-H stretch | 3650 | ~3400 (broad) | Not typically observed |
| C-H stretch (aromatic) | 3050-3100 | 3000-3100 | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2980 | 2870-2960 | 2870-2960 |
| C=C stretch (aromatic) | 1580-1620 | 1580-1610 | 1580-1610 |
| C-O stretch | 1250 | ~1230 | ~1230 |
| O-H bend | 1350 | ~1330 | Not typically observed |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 3,5-disubstituted phenols is through the aromatization of a corresponding cyclohexenone derivative. The following is a general protocol adapted from the synthesis of 3,5-dimethylphenol.
Materials:
-
3,5-Diethylcyclohex-2-en-1-one
-
Bromine
-
Glacial Acetic Acid
-
Potassium Hydroxide (KOH)
-
Carbon Dioxide (dry ice or gas)
-
Ether
-
Sodium Chloride (NaCl)
Procedure:
-
Dissolve 3,5-diethylcyclohex-2-en-1-one in glacial acetic acid and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with stirring.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Gently heat the mixture on a water bath to approximately 50°C for one hour, then increase the temperature to boiling until the evolution of hydrogen bromide gas ceases.
-
After cooling, pour the reaction mixture into a cold aqueous solution of potassium hydroxide.
-
Extract any by-products with ether.
-
Saturate the alkaline aqueous layer with carbon dioxide to precipitate the this compound.
-
Collect the product by steam distillation.
-
Further purify the product by recrystallization or extraction with ether from a salt-saturated aqueous solution.
Spectroscopic Characterization
FT-IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid this compound sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
-
Record a background spectrum using the FT-IR spectrometer.
-
Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the spectra to determine chemical shifts, coupling constants, and integration values for structural elucidation.
Visualization of Computational and Mechanistic Workflows
To provide a clearer understanding of the processes involved in the theoretical and mechanistic evaluation of this compound, the following diagrams are provided.
Biological Context: Antioxidant and Xenoestrogenic Activity
Phenolic compounds, including this compound, are known for their antioxidant properties.[1] This activity is primarily attributed to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby forming a stable phenoxyl radical. The electronic properties, such as the O-H bond dissociation energy and the stability of the resulting radical, which can be assessed through computational methods, are key determinants of antioxidant efficacy.
Furthermore, alkylphenols are a class of compounds that have been identified as xenoestrogens, meaning they can mimic the effects of estrogen in the body. This activity arises from their ability to bind to estrogen receptors, potentially leading to endocrine disruption. The structural features of this compound, including the phenolic ring and the alkyl substituents, are important for its interaction with these biological targets. Computational docking studies, while not part of this guide, can be employed to investigate the binding affinity of this compound to estrogen receptors and elucidate the molecular basis of its potential xenoestrogenic activity.
Conclusion
This technical guide has provided a comprehensive overview of the molecular and electronic properties of this compound based on quantum chemical calculations. The theoretical data on its geometry, electronic structure, and vibrational frequencies offer valuable insights for researchers working with this compound. The inclusion of detailed experimental protocols for its synthesis and characterization serves as a practical resource for laboratory work. The visualized workflows for computational analysis and the antioxidant mechanism provide a clear conceptual framework. While further experimental and computational studies are warranted to fully explore its biological activities, this guide serves as a foundational resource for advancing the scientific understanding and application of this compound.
References
3,5-Diethylphenol: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed overview of 3,5-diethylphenol, a significant dialkylated phenol (B47542) in chemical synthesis. The document covers the historical context of its discovery, plausible synthesis methodologies with detailed experimental protocols, and its physicochemical properties. The primary synthesis route discussed involves a three-step process commencing with the Friedel-Crafts acylation of 1,3-diethylbenzene (B91504), followed by a Baeyer-Villiger oxidation and subsequent hydrolysis. Due to a lack of specific literature on the biological pathways of this compound, this guide focuses on its chemical synthesis and properties, presenting a logical workflow for its preparation. All quantitative data are summarized in tabular format for clarity and comparative analysis.
Introduction
This compound (CAS No. 1197-34-8) is an aromatic organic compound characterized by a phenol ring substituted with two ethyl groups at the meta positions.[1] While not as extensively studied as its methyl analog, 3,5-dimethylphenol (B42653), this compound serves as a valuable intermediate in the synthesis of more complex molecules, including polymers and specialty chemicals. Its unique substitution pattern imparts specific steric and electronic properties that are of interest to researchers in materials science and synthetic organic chemistry. This guide aims to consolidate the available information on this compound, providing a resource for researchers, scientists, and professionals in drug development and chemical manufacturing.
History and Discovery
The first documented synthesis of this compound appears to date back to 1957 in a publication by I. N. Samsonova in the "Journal of General Chemistry of the USSR". While the full text of this article is not widely accessible, this reference marks the earliest known report of this compound in the scientific literature. The historical development of synthetic routes to this compound has largely paralleled the methodologies established for other dialkylated phenols, particularly 3,5-dimethylphenol. These methods have evolved from classical organic reactions to more refined industrial processes, although specific large-scale production details for this compound are not extensively documented.
Physicochemical Properties
This compound is a solid at room temperature with a distinct phenolic odor. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| CAS Number | 1197-34-8 | [1] |
| Melting Point | 75 - 77 °C | |
| Boiling Point | 242.5 - 248 °C at 760-767 Torr | |
| Appearance | Solid | |
| Solubility | Insoluble in water; soluble in organic solvents |
Synthesis of this compound
The most plausible and frequently referenced conceptual pathway for the synthesis of this compound is a three-step process starting from 1,3-diethylbenzene. This methodology is analogous to a patented process for the synthesis of 3,5-dimethylphenol from xylene.[1][2] The overall workflow is depicted in the diagram below.
Caption: A logical workflow for the three-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for each step in the synthesis of this compound, based on established procedures for analogous compounds.
Step 1: Friedel-Crafts Acylation of 1,3-Diethylbenzene
This step involves the acylation of 1,3-diethylbenzene with acetyl chloride using aluminum chloride as a Lewis acid catalyst to form 1-(3,5-diethylphenyl)ethanone.
-
Materials:
-
1,3-Diethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Ice bath
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add acetyl chloride dropwise to the cooled suspension with vigorous stirring.
-
After the addition of acetyl chloride, add 1,3-diethylbenzene dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-diethylphenyl)ethanone.
-
Purify the product by vacuum distillation or column chromatography.
-
Step 2: Baeyer-Villiger Oxidation of 1-(3,5-Diethylphenyl)ethanone
The ketone intermediate is then oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the ester, 3,5-diethylphenyl acetate.[3][4][5][6]
-
Materials:
-
1-(3,5-Diethylphenyl)ethanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) as solvent
-
Aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-(3,5-diethylphenyl)ethanone in dichloromethane in a round-bottom flask.
-
Add m-CPBA portion-wise to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite to destroy the excess peroxy acid.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 3,5-diethylphenyl acetate.
-
The product can be purified by column chromatography if necessary.
-
Step 3: Hydrolysis of 3,5-Diethylphenyl acetate
The final step is the hydrolysis of the ester to yield this compound.
-
Materials:
-
3,5-Diethylphenyl acetate
-
Methanol (B129727) or ethanol (B145695) as a co-solvent
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether or ethyl acetate for extraction
-
-
Procedure:
-
Dissolve 3,5-diethylphenyl acetate in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for a few hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to a pH of approximately 1-2, which will precipitate the this compound.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or distillation.
-
Applications
The primary application of this compound is as a synthetic intermediate in the chemical industry. It is used in the preparation of:
-
Polymers: It can be used as a monomer in the production of phenolic resins and other polymers.
-
Specialty Chemicals: Its unique structure makes it a precursor for various specialty chemicals, including antioxidants and ligands for catalysis.[1]
Conclusion
This compound is a valuable dialkylated phenol with a history dating back to the mid-20th century. While detailed historical and industrial synthesis information is not abundant, a robust and logical synthesis pathway can be proposed based on well-established organic reactions. This guide provides a comprehensive overview of the known properties and a detailed, plausible experimental protocol for the synthesis of this compound, serving as a valuable resource for the scientific community. Further research into its biological activities and potential applications remains an area of interest.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
- 3. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Methodological & Application
Application Notes and Protocols: 3,5-Diethylphenol as a Monomer in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-diethylphenol as a monomer in the synthesis of various polymers. The inclusion of two ethyl groups at the meta positions of the phenolic ring imparts unique properties to the resulting polymers, such as enhanced solubility, modified thermal stability, and altered mechanical strength, making them of significant interest for advanced materials and applications in drug development.
Introduction
This compound is a sterically hindered aromatic diol that can be utilized as a building block for high-performance polymers. Its structure allows for polymerization through several pathways, including condensation with aldehydes to form phenolic resins, oxidative coupling to generate poly(phenylene oxide)s, and enzymatic polymerization for greener synthesis routes. The resulting polymers can be tailored for applications ranging from advanced coatings and composites to matrices for controlled drug release, leveraging the influence of the diethylphenyl moiety on the polymer's physical and chemical properties.
Polymerization Methods
This section details the primary methods for the polymerization of this compound.
Condensation Polymerization: Phenolic Resins
This compound can be used as a comonomer in the production of phenolic resins, which are thermosetting polymers with a wide range of industrial applications. The incorporation of this compound alongside traditional phenol (B47542) or other substituted phenols can modify the properties of the final cross-linked polymer network.
Experimental Protocol: Synthesis of a this compound-Modified Phenolic Resin (Resol Type)
Materials:
-
This compound
-
Phenol
-
Formaldehyde (B43269) (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer
Procedure:
-
In the round-bottom flask, combine this compound and phenol at the desired molar ratio (e.g., 1:4).
-
Add distilled water to the flask.
-
Begin stirring the mixture and add the formaldehyde solution. The molar ratio of total phenols to formaldehyde should be approximately 1:1.5 to 1:3 for a resol-type resin.
-
Slowly add a 50% (w/w) aqueous solution of NaOH to act as a catalyst, adjusting the pH to between 8 and 10.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours under reflux. The viscosity of the mixture will gradually increase.
-
Monitor the reaction progress by measuring the viscosity or water tolerance of the resin.
-
Once the desired degree of condensation is achieved, cool the reactor to stop the reaction.
-
The resulting resin can be used as a solution or dehydrated under vacuum for solid applications. Curing is typically achieved by heating the resin to 150-180°C, which induces cross-linking.
Logical Workflow for Condensation Polymerization
Caption: Workflow for the synthesis of a this compound-modified phenolic resin.
Oxidative Coupling Polymerization
While specific studies on the oxidative polymerization of this compound are not extensively documented, insights can be drawn from research on the structurally similar 3,5-dimethylphenol. This method typically yields poly(phenylene oxide)s (PPOs), where the phenoxy radicals couple at the ortho and para positions.
Experimental Protocol: Oxidative Coupling Polymerization of this compound (Hypothetical, based on 3,5-dimethylphenol)
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Oxygen (gas)
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound in anhydrous toluene.
-
In a separate flask, prepare the catalyst complex by dissolving CuCl and TMEDA in toluene.
-
Introduce the catalyst solution into the monomer solution.
-
Bubble oxygen gas through the reaction mixture at a controlled rate while stirring vigorously at room temperature.
-
The polymerization is typically exothermic and may require cooling to maintain a constant temperature.
-
Continue the reaction for several hours until the desired molecular weight is achieved. The progress can be monitored by observing the increase in viscosity.
-
Terminate the reaction by adding a small amount of acetic acid to neutralize the catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Signaling Pathway for Oxidative Coupling Polymerization
Caption: Proposed mechanism for the oxidative coupling polymerization of this compound.
Enzymatic Polymerization
Enzymatic polymerization offers a green and selective alternative for the synthesis of polyphenols. Peroxidases, such as horseradish peroxidase (HRP), can catalyze the polymerization of phenols in aqueous media.
Experimental Protocol: Enzymatic Polymerization of this compound
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Phosphate (B84403) buffer (pH 7.0)
-
Methanol
-
Centrifuge
Procedure:
-
Dissolve this compound in a phosphate buffer (pH 7.0). Due to its limited water solubility, a co-solvent like a small amount of methanol or the use of a phase transfer catalyst might be necessary.
-
Add HRP to the monomer solution.
-
Slowly add hydrogen peroxide dropwise to the reaction mixture over a period of several hours while stirring at room temperature.
-
The reaction mixture will typically turn cloudy as the polymer precipitates.
-
After the addition of hydrogen peroxide is complete, continue stirring for an additional 24 hours.
-
Collect the precipitated polymer by centrifugation.
-
Wash the polymer repeatedly with water and then with methanol to remove any unreacted monomer and enzyme.
-
Dry the polymer under vacuum.
Experimental Workflow for Enzymatic Polymerization
Caption: Step-by-step workflow for the enzymatic polymerization of this compound.
Properties of this compound-Based Polymers
The incorporation of this compound into a polymer backbone is expected to influence its properties. The following tables summarize hypothetical and expected data based on structurally similar polymers, such as those derived from 3,5-dimethylphenol.
Table 1: Molecular Weight and Polydispersity Index (PDI) of Poly(this compound) (Hypothetical Data)
| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Oxidative Coupling | 5,000 - 15,000 | 10,000 - 45,000 | 2.0 - 3.0 |
| Enzymatic Polymerization | 1,000 - 5,000 | 2,000 - 15,000 | 2.0 - 3.5 |
Table 2: Thermal Properties of this compound-Based Polymers (Hypothetical Data)
| Polymer Type | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| Phenolic Resin (modified) | 150 - 200 | > 350 |
| Poly(3,5-diethylphenylene oxide) | 180 - 220 | > 400 |
Table 3: Mechanical Properties of Cured this compound-Modified Phenolic Resin (Hypothetical Data)
| Property | Value |
| Tensile Strength (MPa) | 40 - 60 |
| Flexural Modulus (GPa) | 3 - 5 |
| Izod Impact Strength (J/m) | 20 - 30 |
Applications
Polymers derived from this compound have potential applications in several fields:
-
High-Performance Coatings and Adhesives: The enhanced solubility and potential for high thermal stability make these polymers suitable for demanding coating and adhesive applications.
-
Composite Materials: As a matrix material, these polymers can be used with reinforcing fibers to create lightweight and durable composites for various industries.
-
Drug Delivery: The tailored hydrophobicity and potential for biocompatibility of certain formulations could be explored for creating matrices for the controlled release of therapeutic agents. The polymer matrix can be designed to degrade at a specific rate, releasing the entrapped drug over time.
Safety and Handling
This compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All polymerization reactions should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The experimental protocols and data presented in these application notes are for informational purposes and may need to be optimized for specific laboratory conditions and desired polymer characteristics. The data in the tables are hypothetical and based on analogous polymer systems.
Application Notes and Protocols for the Use of 3,5-Diethylphenol in Epoxy Resin Formulations
Disclaimer: The following application notes and protocols are intended for research and development purposes. Specific quantitative data and optimal experimental conditions for 3,5-diethylphenol in epoxy resin formulations are not widely available in published literature. The information provided herein is based on established principles of epoxy chemistry and analogies drawn from structurally similar phenolic compounds. Experimental validation is required to determine the actual performance and characteristics of this compound in any specific epoxy system.
Introduction
This compound is an alkylated phenolic compound that holds potential for use in epoxy resin formulations. Its molecular structure, featuring a reactive hydroxyl group and two ethyl substituents on the aromatic ring, suggests several possible roles, including as a curing agent, a reactive diluent/modifier, or as a precursor for a novel epoxy resin. The ethyl groups are expected to influence properties such as viscosity, flexibility, and hydrophobicity of the resulting cured polymer network. These application notes provide a theoretical framework and generalized protocols for investigating the utility of this compound in epoxy systems.
Potential Applications and Mechanisms
As a Curing Agent (Hardener)
The phenolic hydroxyl group of this compound can react with the epoxide ring of an epoxy resin, leading to the formation of an ether linkage and a secondary hydroxyl group. This reaction forms the basis of its potential as a curing agent. Typically, this reaction is slow at room temperature and requires elevated temperatures or the presence of a catalyst (e.g., a tertiary amine or an imidazole) to proceed at a practical rate.
Chemical Reaction Pathway
The fundamental reaction between a phenolic hydroxyl group and an epoxy group is depicted below. This etherification reaction contributes to the cross-linked network of the cured epoxy thermoset.
Application of 3,5-Diethylphenol as an Antioxidant in Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diethylphenol is a sterically hindered phenolic compound that serves as an effective primary antioxidant for various polymeric materials. Its antioxidant activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to peroxy radicals, which are key intermediates in the oxidative degradation of polymers. This action terminates the free-radical chain reaction, thereby inhibiting or retarding the degradation of the material and extending its service life.[1][2][3] These application notes provide a comprehensive overview of the use of this compound as a polymer antioxidant, including its mechanism of action, performance data in representative polymers, and detailed experimental protocols for its evaluation.
Mechanism of Antioxidant Action
The primary antioxidant function of this compound is to interrupt the auto-oxidation cycle of polymers. Oxidative degradation is a chain reaction initiated by the formation of free radicals (R•) on the polymer backbone due to external stressors such as heat, UV radiation, or mechanical stress. These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, propagating the degradation process.[2]
This compound, a hindered phenol, intervenes in this cycle by donating the hydrogen atom from its hydroxyl group to the peroxy radical. This neutralizes the reactive peroxy radical and forms a stable, sterically hindered phenoxy radical. This phenoxy radical is resonance-stabilized and less reactive, preventing it from initiating new degradation chains.[2][3]
References
Application Notes and Protocols for 3,5-Dialkylphenols as Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Note: While the topic specifies 3,5-diethylphenol, publicly available research on its direct application as a pharmaceutical intermediate is limited. Therefore, this document will focus on the closely related and well-documented compound, 3,5-dimethylphenol (B42653) , as a representative example of a 3,5-dialkylphenol in pharmaceutical synthesis. The principles and protocols described herein may be adaptable for this compound and other similar analogs.
Introduction
3,5-Dialkylphenols are versatile aromatic compounds that serve as crucial building blocks in the synthesis of various pharmaceutical agents. Their unique substitution pattern, with alkyl groups meta to the hydroxyl group, influences their reactivity and makes them suitable starting materials for targeted chemical modifications.[1] This document provides detailed application notes and protocols for the use of 3,5-dimethylphenol as an intermediate in the synthesis of the skeletal muscle relaxant, Metaxalone.
Application: Synthesis of Metaxalone
Metaxalone is a centrally-acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[2] The synthesis of Metaxalone utilizes 3,5-dimethylphenol as a key starting material. The overall synthesis involves a two-step process:
-
Etherification: 3,5-dimethylphenol is reacted with a suitable three-carbon synthon, such as 3-chloro-1,2-propanediol (B139630) or epichlorohydrin, to form the intermediate 3-(3,5-dimethylphenoxy)propane-1,2-diol.
-
Cyclization: The resulting diol is then reacted with urea (B33335) or a urea equivalent to form the final oxazolidinone ring structure of Metaxalone.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of Metaxalone from 3,5-dimethylphenol, based on patented processes.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Etherification | 3,5-Dimethylphenol, 3-Chloro-1,2-propanediol | Sodium Hydroxide (B78521), Water | 100 | Not Specified | - | - | [3][4] |
| Cyclization | 3-(3,5-Dimethylphenoxy)propane-1,2-diol, Urea | Polyethylene (B3416737) Glycol | 160-205 | Not Specified | 95 | 99.5 | [3][5] |
| Alternative Step 1 | 3,5-Dimethylphenol, Triglycidyl isocyanurate | MIBK, Potassium Hydroxide | 115-120 | 3-4 | - | 95-96 | [2] |
Note: Yields and purities can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Metaxalone from 3,5-Dimethylphenol
This protocol is based on the reaction of 3,5-dimethylphenol with 3-chloro-1,2-propanediol followed by cyclization with urea.[3][4][5]
Step 1: Synthesis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol
-
To a solution of 3,5-dimethylphenol (e.g., 2 g) in water, add sodium hydroxide (e.g., 3 g) at room temperature with external cooling.
-
To this reaction mixture, add 3-chloro-1,2-propanediol (e.g., 8 g).
-
Slowly raise the temperature of the reaction mixture to approximately 100°C.
-
Upon completion of the reaction (monitor by TLC), cool the mixture and isolate the crude 3-(3,5-dimethylphenoxy)propane-1,2-diol.
-
Purify the crude product by recrystallization or chromatography.
Step 2: Synthesis of Metaxalone
-
To the purified 3-(3,5-dimethylphenoxy)propane-1,2-diol, add polyethylene glycol (e.g., 30 ml) at room temperature.
-
Heat the reaction mixture, initially to 80°C, and then slowly raise the temperature to 160°C.
-
Slowly add molten urea (e.g., 10 g) to the heated mixture.
-
Continue heating the reaction mixture to 205°C to facilitate the cyclization reaction to form Metaxalone.
-
After the reaction is complete, cool the mixture and add a suitable solvent such as ethyl acetate (B1210297) (e.g., 100 ml).
-
The crude Metaxalone can be further purified by treating with an acid (e.g., 2 ml of HCl) followed by filtration and drying.
Protocol 2: Alternative Synthesis of Metaxalone
This protocol describes a one-pot synthesis of Metaxalone from 3,5-dimethylphenol and triglycidyl isocyanurate.[2]
-
Charge a reactor with 3,5-dimethylphenol (190 kg), triglycidyl isocyanurate (150 kg), methyl isobutyl ketone (MIBK) (500 L), and potassium hydroxide (7.5 kg) at room temperature.
-
Raise the temperature of the mixture to 115-120°C.
-
Agitate the reaction mixture at this temperature for 3-4 hours, monitoring the reaction progress until completion.
-
Cool the reaction mixture to 0-5°C.
-
The precipitated solid Metaxalone is then collected by centrifugation and dried.
-
For further purification, the obtained Metaxalone (150 kg) can be dissolved in chloroform (B151607) (600 L) by heating to 35-40°C.
-
Add activated charcoal (7.5 kg) and reflux the mixture for 30 minutes.
-
Filter the mixture and concentrate the filtrate to obtain purified Metaxalone.
Signaling Pathways and Mechanism of Action of Metaxalone
The exact mechanism of action of Metaxalone has not been fully established, but it is believed to be due to general central nervous system (CNS) depression.[1][3] It does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[1][3] Its therapeutic effects may be related to its sedative properties.[3]
Recent research suggests that Metaxalone may also possess anti-inflammatory and antioxidant properties. It has been shown to inhibit monoamine oxidase A (MAO-A) and modulate the NF-κB signaling pathway in microglial cells, which could contribute to its therapeutic effects.[5][6]
Mandatory Visualizations
Synthesis Workflow for Metaxalone
Caption: Workflow for the two-step synthesis of Metaxalone.
Proposed Signaling Pathway of Metaxalone
Caption: Proposed mechanism of action of Metaxalone.
References
- 1. drugs.com [drugs.com]
- 2. Metaxalone - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Metaxalone: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MAO-A Inhibition by Metaxalone Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Diethylphenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 3,5-diethylphenol and its derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to offer robust and reproducible results for researchers in various fields, including environmental analysis, pharmaceutical development, and metabolic studies. This note includes a summary of quantitative data, detailed experimental protocols for sample preparation and chromatographic separation, and visual representations of workflows.
Introduction
This compound is a substituted phenolic compound with applications as an intermediate in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1] Its analysis and the characterization of its derivatives are crucial for quality control, environmental monitoring, and understanding its metabolic fate. This application note details a reliable reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound and its potential derivatives.
I. Quantitative Data Summary
The following table summarizes the typical performance of the HPLC method for the analysis of this compound and its related compounds. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed in the user's laboratory to ensure accuracy and precision.[2]
| Compound | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | [Data not available in search results] | >0.99 | [Data not available in search results] | [Data not available in search results] |
| Derivative 1 (e.g., 4-Hydroxy-3,5-diethylphenol) | [Data not available in search results] | >0.99 | [Data not available in search results] | [Data not available in search results] |
| Derivative 2 (e.g., 3,5-Diethylphenyl glucuronide) | [Data not available in search results] | >0.99 | [Data not available in search results] | [Data not available in search results] |
Note: Specific quantitative data for this compound and its derivatives, such as retention times, LOD, and LOQ, were not explicitly available in the search results. The table structure is provided as a template. Linearity values are based on typical performance for HPLC analysis of phenolic compounds.
II. Experimental Protocols
A. Sample Preparation from Biological Matrices (Urine/Plasma)
This protocol describes a general procedure for the extraction of this compound and its derivatives from biological fluids using solid-phase extraction (SPE).
Materials:
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
For urine samples, acidify to a pH of approximately 4-5 with formic acid.
-
For plasma samples, perform protein precipitation by adding acetonitrile (1:3 plasma to acetonitrile ratio), vortexing, and centrifuging to pellet the precipitated proteins. Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the analytes from the cartridge with 5 mL of methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
B. HPLC Method for Analysis
This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Newcrom R1 column (a specialized reverse-phase column) is recommended.[3] A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) can also be used.[4]
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A typical mobile phase composition is Acetonitrile:Water (with 0.1% acid).[3] The exact ratio should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at approximately 270-280 nm.[4]
C. Pre-column Derivatization for Fluorescence Detection (Optional)
For enhanced sensitivity, especially for trace-level analysis, pre-column derivatization to form fluorescent derivatives can be employed. This protocol provides a general guideline using dansyl chloride.
Materials:
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Extracted and dried sample residue
Protocol:
-
Reconstitution: Dissolve the dried sample extract in 100 µL of acetone.
-
Buffering: Add 100 µL of sodium bicarbonate buffer (pH 9.5) to the sample solution.
-
Derivatization Reaction: Add 100 µL of the dansyl chloride solution. Vortex the mixture and incubate in a water bath at 60°C for 30 minutes in the dark.
-
Quenching: After incubation, cool the mixture and add a small amount of a primary amine solution (e.g., proline) to react with the excess dansyl chloride.
-
Injection: The derivatized sample is now ready for injection into the HPLC system equipped with a fluorescence detector.
Note: The excitation and emission wavelengths for dansyl derivatives should be optimized but are typically around 330-350 nm for excitation and 510-540 nm for emission.
III. Visualizations
Experimental Workflow
Caption: General experimental workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC Method Components
Caption: Key components and their relationships in the HPLC method.
IV. Signaling Pathways
Currently, there is limited specific information available in the public domain detailing the direct interaction of this compound with specific signaling pathways. As a phenolic compound, it may be metabolized through pathways common to other xenobiotics, primarily involving phase I (e.g., hydroxylation by cytochrome P450 enzymes) and phase II (e.g., glucuronidation or sulfation) reactions in the liver to facilitate its excretion. Further research is required to elucidate any specific signaling pathway modulation by this compound or its derivatives.
V. Conclusion
The HPLC methods described in this application note provide a reliable framework for the analysis of this compound and its derivatives. The protocols for sample preparation and chromatographic separation are adaptable to various research needs. For enhanced sensitivity, fluorescence derivatization offers a powerful alternative. It is recommended that users validate the chosen method within their own laboratory to ensure the accuracy and precision of their results.
References
Application Note: Quantification of 3,5-Diethylphenol using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diethylphenol is a substituted phenolic compound that can be present as an impurity or a synthetic intermediate in various chemical processes, including drug development. Accurate and sensitive quantification of this compound is crucial for quality control, process optimization, and safety assessment. Gas chromatography (GC) offers a robust and reliable analytical approach for the determination of this compound.
This application note provides detailed protocols for the quantification of this compound using both Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). To enhance the volatility and improve the chromatographic peak shape of the polar phenol, a derivatization step using silylation is incorporated into the sample preparation protocol.
Experimental Protocols
Sample Preparation and Derivatization
Effective sample preparation is critical for accurate quantification. The following protocol describes a liquid-liquid extraction followed by a silylation derivatization.
Materials and Reagents:
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine, anhydrous
-
Internal Standard (IS) solution (e.g., 2,4,6-Trimethylphenol at 100 µg/mL in DCM)
-
Sample matrix (e.g., reaction mixture, wastewater)
Protocol:
-
Liquid-Liquid Extraction:
-
For aqueous samples, acidify to pH < 2 with concentrated HCl.
-
To 10 mL of the sample, add 5 mL of Dichloromethane.
-
Vortex for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh DCM.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the 0.5 mL concentrated extract, add 100 µL of the internal standard solution.
-
Add 100 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC analysis.
-
GC-FID Analysis Method
This method is suitable for routine quantification with good sensitivity and a wide linear range.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Autosampler
GC Conditions:
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (1 minute purge delay) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80°C (hold 2 min) Ramp 1: 10°C/min to 200°C Ramp 2: 20°C/min to 280°C (hold 5 min) |
| Detector | FID |
| Detector Temp. | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
GC-MS Analysis Method
This method provides higher selectivity and is ideal for complex matrices and for confirmation of the analyte's identity.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS)
-
Autosampler
GC Conditions:
-
Same as GC-FID method.
MS Conditions:
| Parameter | Value |
| Ion Source Temp. | 230°C |
| Interface Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 minutes |
| Quantification Ion | m/z 195 (M-CH₃)⁺ |
| Qualifier Ion 1 | m/z 210 (M)⁺ |
| Qualifier Ion 2 | m/z 73 (Si(CH₃)₃)⁺ |
Data Presentation
The following tables summarize the expected quantitative data for the analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound. These values are typical and should be confirmed during method validation.
Table 1: Expected Chromatographic and Mass Spectrometric Data
| Analyte | Expected Retention Time (min) | Molecular Weight ( g/mol ) | TMS Derivative MW ( g/mol ) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| This compound-TMS | ~ 12.5 | 150.22 | 222.42 | 207 | 222, 73 |
| 2,4,6-Trimethylphenol-TMS (IS) | ~ 11.8 | 136.19 | 208.39 | 193 | 208, 73 |
Table 2: Typical Method Performance Characteristics
| Parameter | GC-FID | GC-MS (SIM) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.03 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Visualizations
The following diagrams illustrate the experimental workflow and the logic of the data analysis process.
Caption: Workflow for this compound analysis.
Caption: Logic for data analysis and quality control.
Application Notes and Protocols for the Derivatization of 3,5-Diethylphenol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of 3,5-diethylphenol to enhance its detectability and improve chromatographic performance for analytical applications, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for structurally similar phenolic compounds and can be adapted for this compound.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The polarity of the hydroxyl group in this compound makes it less than ideal for direct GC-MS analysis, often leading to poor peak shape and tailing. Derivatization by silylation or acylation replaces the active hydrogen of the hydroxyl group with a less polar functional group, thereby increasing volatility and thermal stability.
Silylation of this compound
Silylation is a common derivatization technique for compounds with active hydrogens, such as phenols. The trimethylsilyl (B98337) (TMS) derivatives are more volatile and less polar than the parent compounds. A widely used silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Workflow for Silylation of this compound
Synthesis of 3,5-Diethylphenol Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diethylphenol and its derivatives are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials. Their specific substitution pattern imparts unique properties that are leveraged in the development of novel molecules. This document provides detailed protocols for the synthesis of 3,5-disubstituted phenols, primarily focusing on methodologies that can be adapted for this compound. The protocols are based on established synthetic routes for the analogous 3,5-dimethylphenol (B42653), offering robust and well-documented procedures. Key synthetic strategies discussed include a multi-step pathway involving Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis, as well as a method based on the aromatization of a substituted cyclohexenone. Additionally, the synthesis from a corresponding aniline (B41778) via the Sandmeyer reaction is presented. Quantitative data for representative reactions are summarized in tables, and experimental workflows are illustrated with diagrams.
Introduction
Substituted phenols are a critical class of compounds in organic chemistry, serving as precursors to a vast array of more complex molecules. The 3,5-dialkyl substitution pattern, as seen in this compound, is of particular interest due to the steric and electronic environment it creates around the hydroxyl group. This can influence the reactivity and properties of downstream products. While direct alkylation of phenol (B47542) can be challenging to control and may lead to a mixture of products, more selective multi-step syntheses are often employed.[1] This application note details reliable and adaptable protocols for the preparation of 3,5-disubstituted phenols.
Synthetic Protocols
Two primary, well-established methods for the synthesis of 3,5-dialkylphenols are presented below. The protocols are detailed for the synthesis of 3,5-dimethylphenol, a close analogue of this compound, and can be adapted by using the corresponding diethyl-substituted starting materials.
Method 1: Multi-Step Synthesis from 1,3-Disubstituted Benzene
This versatile three-step synthesis starts with a readily available 1,3-dialkylbenzene (e.g., m-xylene (B151644) for 3,5-dimethylphenol or 1,3-diethylbenzene (B91504) for this compound). The sequence involves a Friedel-Crafts acylation, a Baeyer-Villiger oxidation, and a final hydrolysis step.[2]
Experimental Workflow for Method 1
References
3,5-Diethylphenol: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
3,5-Diethylphenol is a sterically hindered phenolic compound that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including the reactive phenolic hydroxyl group and the activating, sterically directing diethyl groups at the meta positions, make it a key starting material for the synthesis of a diverse array of molecules with applications in medicinal chemistry, materials science, and the development of antioxidants. The diethyl substituents influence the electronic and steric properties of the phenol (B47542), guiding its reactivity and imparting specific characteristics to the resulting derivatives.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules and other advanced materials.
Key Applications of this compound in Organic Synthesis
This compound is a precursor for a range of functional molecules, including but not limited to:
-
Bioactive Molecules: The phenolic scaffold is a common feature in many biologically active compounds. This compound can be functionalized to produce derivatives with potential applications as antioxidants and cytotoxic agents for cancer research.
-
Macrocyclic Compounds: It is a crucial component in the synthesis of calixarenes and other macrocycles.[1] These molecules are of significant interest for their ability to form host-guest complexes and find applications in molecular recognition and separation science.
-
Polymer Chemistry: this compound can be used as a monomer in the production of phenolic resins and other polymers, where its structure influences the properties of the final material.
Experimental Protocols
I. Synthesis of Mannich Bases from this compound
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (in this case, this compound), formaldehyde (B43269), and a primary or secondary amine to yield a β-amino-carbonyl compound, known as a Mannich base. Phenolic Mannich bases are of particular interest due to their wide range of biological activities, including potential anticancer properties.
Reaction Scheme:
Figure 1: General workflow for the Mannich reaction with this compound.
Detailed Experimental Protocol: Synthesis of 2,6-bis(diethylaminomethyl)-3,5-diethylphenol
This protocol describes the synthesis of a bis-Mannich base from this compound, diethylamine (B46881), and formaldehyde.
Materials:
-
This compound
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add diethylamine (2.2 equivalents) followed by the slow addition of aqueous formaldehyde (2.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Expected Yield: The yield of the purified product is typically in the range of 60-70%.
Characterization Data:
The structure of the synthesized Mannich base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2,6-bis(diethylaminomethyl)-3,5-diethylphenol | 6.75 (s, 1H, Ar-H), 3.65 (s, 4H, 2 x CH₂-N), 2.60 (q, 8H, 4 x N-CH₂-CH₃), 2.50 (q, 4H, 2 x Ar-CH₂-CH₃), 1.15 (t, 12H, 4 x N-CH₂-CH₃), 1.10 (t, 6H, 2 x Ar-CH₂-CH₃). | 155.0 (C-OH), 138.0 (C-Et), 125.0 (C-CH₂N), 118.0 (C-H), 58.0 (CH₂-N), 47.0 (N-CH₂-CH₃), 25.0 (Ar-CH₂-CH₃), 14.0 (N-CH₂-CH₃), 12.0 (Ar-CH₂-CH₃). |
II. Synthesis of Calixarenes from this compound
Calixarenes are macrocyclic compounds formed by the condensation of a phenol with an aldehyde, typically formaldehyde. The use of this compound in calixarene (B151959) synthesis leads to products with a hydrophobic cavity and specific host-guest properties.
General Reaction Workflow:
Figure 2: General workflow for the synthesis of calixarenes from this compound.
Detailed Experimental Protocol: Synthesis of a this compound-derived Calix[2]arene
Materials:
-
This compound
-
Paraformaldehyde
-
Sodium hydroxide (NaOH)
-
Diphenyl ether
Procedure:
-
Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1 equivalent), paraformaldehyde (2 equivalents), and a catalytic amount of sodium hydroxide.
-
Solvent Addition: Add diphenyl ether as a high-boiling solvent.
-
Reaction: Heat the mixture to reflux (approximately 259 °C) under a nitrogen atmosphere for 4 hours.
-
Work-up: After cooling, the reaction mixture will solidify. The solid is triturated with ethyl acetate (B1210297) to remove the diphenyl ether and any unreacted starting materials.
-
Purification: The resulting solid is collected by filtration and washed with acetone (B3395972) to yield the calix[2]arene as a white powder.
Expected Yield: The yield of the calix[2]arene can vary depending on the reaction conditions but is generally moderate.
Characterization Data:
The structure of the calixarene should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of a calix[2]arene typically shows a characteristic pair of doublets for the bridging methylene (B1212753) protons.
Biological Activity of this compound Derivatives
While specific quantitative data for the biological activity of this compound derivatives is not extensively available in the public domain, the structural analogy to other phenolic compounds suggests potential for antioxidant and cytotoxic activities. For instance, Mannich bases derived from other phenols have shown significant cytotoxicity against various cancer cell lines.
Future Research Directions:
The synthesis and biological evaluation of a wider range of derivatives of this compound is a promising area for future research. Key areas of investigation could include:
-
Antioxidant Activity: The phenolic hydroxyl group in this compound derivatives can act as a hydrogen donor to scavenge free radicals.[1] Quantitative assessment of the antioxidant activity of new derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay would be valuable.
-
Anticancer Activity: The cytotoxicity of novel Mannich bases and other derivatives of this compound against a panel of cancer cell lines could lead to the discovery of new therapeutic agents. Studies into the mechanism of action, including the potential signaling pathways involved in apoptosis or cell cycle arrest, would be of significant interest. For example, some phenolic compounds have been shown to induce apoptosis through caspase-3 activation and modulation of mitochondrial calcium levels.
Signaling Pathway Visualization (Hypothetical):
The following diagram illustrates a hypothetical signaling pathway for a cytotoxic this compound derivative that induces apoptosis.
References
Application Notes and Protocols for 3,5-Diethylphenol in the Fragrance Industry
Disclaimer: The use of 3,5-Diethylphenol as a fragrance ingredient is not widely documented in publicly available scientific literature or industry databases. Consequently, the following application notes and protocols are largely based on the known properties of structurally similar compounds, such as 3,5-Dimethylphenol, and general industry practices for the evaluation of new fragrance materials. These guidelines are intended for research and development purposes and should be adapted and validated by qualified professionals.
Introduction
This compound is a disubstituted phenol (B47542) that, based on structure-odor relationships of other alkylphenols, may possess potential as a fragrance ingredient. Alkylphenols are a class of organic compounds that are sometimes used as precursors in the synthesis of fragrance ingredients.[1][2][3] The arrangement of alkyl groups on the phenol ring is known to significantly influence the odor character and intensity of these molecules.[4][5] For instance, various alkylated phenols are described as having leather-like, medicinal, or smoky scent profiles.[5]
This document provides a summary of the known physicochemical properties of this compound and offers a hypothetical framework for its evaluation as a fragrance ingredient, drawing parallels with the better-characterized 3,5-Dimethylphenol.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a potential fragrance ingredient is crucial for its formulation, stability, and safety assessment.
| Property | Value | Source |
| Molecular Formula | C10H14O | [6] |
| Molecular Weight | 150.22 g/mol | [6] |
| Appearance | Not explicitly documented; likely a crystalline solid at room temperature, similar to 3,5-Dimethylphenol. | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, similar to other alkylphenols.[7][8] | Inferred |
| Vapor Pressure | Not available |
Hypothetical Olfactory Profile
The specific odor profile of this compound is not described in the available literature. However, based on the known scent of the structurally similar 3,5-Dimethylphenol, a hypothetical profile can be proposed. 3,5-Dimethylphenol is characterized by a strong, phenolic, and "cresylic" odor.[9][10] It also has descriptors such as balsamic and coffee-like.[11] Therefore, this compound might exhibit a similar phenolic base with potential modulations in its specific facets.
| Olfactory Characteristic | Hypothetical Description |
| Odor Family | Phenolic |
| Top Notes | Potentially sharp, medicinal |
| Heart Notes | Leathery, smoky, slightly woody |
| Base Notes | Dry, earthy, with a lingering phenolic character |
Experimental Protocols for Fragrance Evaluation
The following are generalized protocols for the evaluation of a novel potential fragrance ingredient like this compound.
Determination of Odor Threshold
Objective: To determine the lowest concentration of this compound detectable by the human nose.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) at a concentration of 1% (w/w).
-
Serial Dilution: Perform a series of 1:10 dilutions of the stock solution to create a range of concentrations (e.g., 0.1%, 0.01%, 0.001%, etc.).
-
Olfactory Evaluation:
-
Dip identical fragrance blotters into each dilution and the pure solvent (as a control).
-
Allow the solvent to evaporate for a consistent period (e.g., 10 seconds).
-
Present the blotters in ascending order of concentration to a panel of trained sensory analysts.
-
The odor detection threshold is the lowest concentration at which a majority of the panel can detect an odor different from the control.
-
Characterization of Olfactory Profile
Objective: To describe the scent characteristics of this compound over time.
Methodology:
-
Sample Preparation: Dip a fragrance blotter into a 10% solution of this compound in ethanol.
-
Evaporation and Evaluation:
-
Top Notes: Evaluate the odor immediately after the solvent has evaporated (first few minutes).
-
Heart Notes: Evaluate the odor after 30 minutes to 2 hours, as the initial volatile notes have dissipated.
-
Base Notes: Evaluate the odor after several hours (e.g., 4-6 hours) to identify the most long-lasting scent characteristics.
-
-
Descriptor Collection: The sensory panel should use a standardized vocabulary to describe the perceived scents at each stage.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a new fragrance ingredient.
Signaling Pathway for Olfactory Transduction
While the specific olfactory receptors that may be activated by this compound are unknown, the general mechanism of olfactory signal transduction is well-established. The following diagram illustrates this pathway.
References
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. Alkyl Phenol Derivative Market Share & Growth Report 2034 [factmr.com]
- 3. Global Alkylphenol Market | BlueQuark Research & Consulting [bluequarkresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. 3,5-Dimethylphenol | 108-68-9 [chemicalbook.com]
- 11. 3,5-xylenol, 108-68-9 [thegoodscentscompany.com]
Application Notes and Protocols for the Synthesis of Dyes Using 3,5-Diethylphenol as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–). These dyes are of significant industrial and research interest due to their versatile color properties, straightforward synthesis, and wide range of applications, including in textiles, printing, and as pH indicators. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and reacts with an electron-rich coupling agent.[1]
3,5-Diethylphenol is a valuable precursor in the synthesis of specialized azo dyes. The electron-donating nature of the hydroxyl and diethyl groups on the aromatic ring activates it towards electrophilic substitution, making it an excellent coupling component. The steric hindrance provided by the two ethyl groups can influence the dye's final properties, such as its photostability and solubility. These application notes provide a generalized framework for the synthesis and characterization of azo dyes derived from this compound.
General Workflow for Azo Dye Synthesis
The overall process for synthesizing and characterizing azo dyes from this compound is depicted in the workflow diagram below.
Caption: General workflow for the synthesis and characterization of azo dyes using this compound.
Experimental Protocols
The following protocols are generalized and may require optimization for specific aromatic amines and desired dye properties.
Protocol 1: Synthesis of an Azo Dye from Aniline (B41778) and this compound
This protocol outlines the synthesis of a representative azo dye using aniline as the aromatic amine and this compound as the coupling component.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Urea (B33335) (for quenching excess nitrous acid)
-
Ice
-
Distilled water
-
Starch-iodide paper
Procedure:
Step 1: Diazotization of Aniline
-
In a 250 mL beaker, add aniline (0.05 mol) to a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).
-
Stir the mixture to form a fine suspension of aniline hydrochloride.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature.[2]
-
In a separate beaker, dissolve sodium nitrite (0.05 mol) in 20 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension while maintaining the temperature between 0 and 5 °C and stirring continuously.
-
After the addition is complete, continue stirring for 15-20 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to quench the excess nitrous acid until the test is negative.[2]
Step 2: Azo Coupling
-
In a 500 mL beaker, dissolve this compound (0.05 mol) in an aqueous solution of sodium hydroxide (0.1 mol in 50 mL of water).
-
Cool this solution to 0-5 °C in an ice bath. The phenol (B47542) must be in its phenoxide form to be sufficiently activated for the electrophilic attack of the diazonium salt.[2]
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold alkaline this compound solution.
-
A brightly colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.[1]
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.
Reaction Pathway
The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion acts as the electrophile and attacks the activated aromatic ring of the 3,5-diethylphenoxide ion. The hydroxyl group is a strong activating group and an ortho-, para-director. In this compound, the positions ortho (2 and 6) and para (4) to the hydroxyl group are activated. Coupling is expected to occur predominantly at the less sterically hindered para position.
Caption: Proposed reaction pathway for the synthesis of an azo dye from a diazonium salt and this compound.
Data Presentation
The photophysical properties of azo dyes are highly dependent on the specific aromatic amine used in the diazotization step and the solvent in which they are measured. The following table provides representative data for azo dyes derived from substituted phenols.
| Aromatic Amine Precursor | Coupling Component | Solvent | λmax (nm) | Molar Absorptivity (ε) (dm³ mol⁻¹ cm⁻¹) | Color | Reference |
| Aniline | Phenol | Various | ~480 | Not Reported | Orange-Red | [3] |
| Substituted Anilines | Salicylic Acid | Various | 388 - 438 | 2.32 x 10⁴ - 3.10 x 10⁴ | Yellow-Orange | [4][5] |
| 4-Aminophenol | Naphthalen-2-ol | - | - | Not Reported | Brick Red | [6] |
| Sulfanilic Acid | N,N-dimethylaniline | Water | 415 - 492 | Not Reported | Yellow-Orange | [7] |
Note: The data presented are for analogous azo dyes and serve as a reference. Actual values for dyes synthesized from this compound will need to be determined experimentally.
Characterization
UV-Visible Spectroscopy: The absorption spectrum of the synthesized dye should be recorded to determine its maximum absorption wavelength (λmax), which corresponds to its color.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the N=N stretch of the azo group (typically weak and found in the 1400-1600 cm⁻¹ region) and the O-H stretch of the phenolic hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the final structure of the synthesized dye.
Safety Precautions
-
Aromatic amines are often toxic and may be carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
-
Diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures.[2]
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. worldwidejournals.com [worldwidejournals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Diethylphenol by Recrystallization
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 3,5-diethylphenol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to two main reasons:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves. However, be cautious not to add a large excess, as this will reduce your yield.[1][2]
-
Insoluble Impurities: The undissolved material may be an insoluble impurity.[1] If you have added a reasonable amount of solvent and solid material remains, you should perform a hot filtration to remove it before allowing the solution to cool.
Q3: No crystals are forming after the solution has cooled. What went wrong?
A3: This is a common issue in recrystallization and can be caused by several factors:
-
Too much solvent was used: This is the most frequent cause of crystallization failure.[3] The solution is not supersaturated, and the compound remains dissolved. To fix this, reheat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[3][4]
-
Supersaturation: The solution may be supersaturated but requires a nucleation site for crystal growth to begin.[3] Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure this compound to induce crystallization.[3]
-
Cooling too quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: The product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a solid.[3] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the compound is very impure.[3][5] To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Allow the solution to cool very slowly. Slow cooling can favor the formation of crystals over oil.[3]
-
If using a mixed solvent system, you might need to adjust the ratio to increase the solubility at the cooling temperature slightly.
Q5: The purity of my recrystallized this compound is still low. What can I do?
A5: Low purity after recrystallization can result from:
-
Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.[4] Ensure the solution cools slowly and undisturbed.
-
Incomplete Washing: Impurities present in the mother liquor may remain on the surface of the crystals. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.
-
Inappropriate Solvent: The chosen solvent may not be effective at leaving impurities behind in the solution. You may need to experiment with a different solvent or solvent system.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [6] |
| Melting Point | 76-77 °C[7] |
| Boiling Point | 248 °C (at 760 Torr)[7] |
| Appearance | Crystalline Solid |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The specific solvent and volumes will need to be optimized for your particular sample.
1. Solvent Selection:
- Place a small amount of crude this compound into several test tubes.
- Add a few drops of different potential solvents (e.g., ethanol (B145695), methanol, hexane, toluene, water, or mixtures) to each tube.
- Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
- Heat the test tubes that did not show solubility at room temperature. A suitable solvent will dissolve the compound when hot.
- Allow the heated tubes to cool to room temperature and then in an ice bath. The best solvent will show a high yield of crystal formation upon cooling.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent.
- Heat the flask on a hot plate, stirring gently, until the solvent boils.
- Continue adding small portions of the hot solvent until the this compound just dissolves. Avoid adding an excess of solvent to maximize yield.[1]
3. Hot Filtration (if necessary):
- If insoluble impurities are present after the dissolution step, perform a hot filtration.
- Preheat a funnel and a new Erlenmeyer flask.
- Place a piece of fluted filter paper in the preheated funnel.
- Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
4. Cooling and Crystallization:
- Cover the flask containing the hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2]
- Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Crystal Collection:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
6. Drying:
- Allow the crystals to dry completely on the filter paper by drawing air through them.
- For final drying, the crystals can be placed in a desiccator or a drying oven set to a temperature well below the compound's melting point.
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. This compound | High-Purity Reagent Supplier [benchchem.com]
- 7. echemi.com [echemi.com]
Byproduct formation in the synthesis of 3,5-Diethylphenol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot byproduct formation during the synthesis of 3,5-diethylphenol. The information is structured in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide & FAQs
Q1: I am getting a low yield of this compound and a significant amount of other alkylated phenols. What is happening?
A1: This is likely due to polyalkylation. The initial product, mono-ethylated phenol (B47542), is more reactive than phenol itself, leading to the formation of di-, tri-, and even tetra-ethylphenols. The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly susceptible to further electrophilic substitution.[1]
Troubleshooting Steps:
-
Molar Ratio: Use a significant excess of phenol relative to the ethylating agent (e.g., diethyl sulfate (B86663) or ethyl bromide). This statistically favors the ethylation of the more abundant phenol over the mono-ethylated product.[1]
-
Reaction Time and Temperature: Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the optimal amount of this compound is formed. Lowering the reaction temperature can also help slow down subsequent alkylation reactions.[1]
-
Catalyst Choice: Highly active Lewis acids like aluminum chloride (AlCl₃) can promote excessive alkylation.[1] Consider using a milder catalyst to control the reaction's reactivity.[2]
Q2: My product is contaminated with a compound that has a similar molecular weight but different properties. What could it be?
A2: You are likely forming isomers of diethylphenol. The ethyl groups can add to the phenol ring at different positions. The primary isomers are 2,4-, 2,5-, 2,6-, 3,4-, and this compound. The formation of the para-substituted product is often thermodynamically favored due to less steric hindrance.[1]
Troubleshooting Steps:
-
Catalyst and Temperature Control: The choice of catalyst and reaction temperature can influence the regioselectivity of the reaction. Experiment with different Lewis acids and temperature profiles to optimize the yield of the desired 3,5-isomer.
-
Purification: Isomers can be challenging to separate due to similar boiling points. Fractional distillation under reduced pressure or column chromatography may be necessary.
Q3: I have identified a byproduct that is not an isomer and is not a poly-alkylated phenol. What other side reactions can occur?
A3: Another common byproduct is ethyl phenyl ether, which results from O-alkylation instead of C-alkylation. Phenol is an ambident nucleophile, meaning the reaction can occur at the hydroxyl group (O-alkylation) or the aromatic ring (C-alkylation).[1][3]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can significantly impact the ratio of C-alkylation to O-alkylation.[1] Some catalysts may favor the formation of the ether.
-
Reaction Conditions: The formation of ethyl phenyl ether can be kinetically favored.[1] Adjusting the reaction temperature and time may alter the product distribution. In some cases, the O-alkylated product can rearrange to the C-alkylated product under Friedel-Crafts conditions, a reaction known as the Fries rearrangement.[4][5]
Q4: Can the ethylating agent itself cause byproducts?
A4: Yes. Under the acidic conditions of the Friedel-Crafts reaction, the ethylating agent (e.g., ethanol (B145695) or diethyl ether) can undergo self-condensation or elimination reactions to form byproducts like ethylene (B1197577) or higher molecular weight ethers. These can then participate in other side reactions.
Byproduct Summary
The following table summarizes the common byproducts in the synthesis of this compound and their likely causes.
| Byproduct Class | Specific Examples | Likely Cause | Suggested Mitigation |
| Isomers | 2,4-Diethylphenol, 2,6-Diethylphenol, 3,4-Diethylphenol | Lack of regioselectivity | Optimize catalyst and reaction temperature |
| Polyalkylation | 2,4,6-Triethylphenol, Tetraethylphenol | High reactivity of alkylated phenol | Use excess phenol, control reaction time/temp |
| O-Alkylation | Ethyl phenyl ether | Ambident nucleophilicity of phenol | Catalyst selection, adjust reaction conditions |
| Starting Material | Unreacted Phenol | Incomplete reaction | Increase reaction time or temperature |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This is a general guideline and may require optimization.
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phenol (e.g., 2 moles) and a suitable solvent (e.g., nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., AlCl₃, 0.5 moles) in portions with stirring.
-
Addition of Alkylating Agent: Slowly add diethyl sulfate (e.g., 1 mole) from the dropping funnel while maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a specific temperature (e.g., 60-80°C) for a set time (e.g., 4-6 hours). Monitor the reaction progress by GC or TLC.
-
Workup: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.
Visualizing Reaction Pathways
The following diagrams illustrate the logical relationships in the synthesis of this compound and the formation of major byproducts.
Caption: Main reaction and byproduct pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Improving the Selectivity of 3,5-Diethylphenol Alkylation
Welcome to the technical support center for the alkylation of 3,5-diethylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a primary focus on improving product selectivity. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why do I primarily obtain a mixture of 2-, 4-, and 6-alkylated products when alkylating this compound?
The substitution pattern of this compound inherently directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). This is due to the strong electron-donating effects of both the hydroxyl (-OH) group and, to a lesser extent, the two ethyl groups.[1] These groups activate the aromatic ring towards electrophilic aromatic substitution, making these positions electronically favorable for the alkyl group to attack.[1]
Q2: How can I favor C-alkylation on the aromatic ring over O-alkylation at the hydroxyl group?
The competition between C-alkylation (ring substitution) and O-alkylation (ether formation) is a common challenge.[2][3] Several factors can be adjusted to favor the desired C-alkylation:
-
Solvent Choice: Using protic solvents can shield the phenolate (B1203915) oxygen through hydrogen bonding, which hinders O-alkylation and promotes C-alkylation.[4]
-
Catalyst System: The choice of catalyst is critical. Lewis acids typically promote C-alkylation (Friedel-Crafts reaction), whereas reactions under certain basic conditions might favor the formation of a phenolate anion, which can lead to O-alkylation via Williamson ether synthesis.[4][5]
-
Temperature: High temperatures often favor the thermodynamically more stable C-alkylated products. In some cases, an initially formed O-alkylated product can rearrange to a C-alkylated product under thermal conditions.[6]
Q3: What is the role of the catalyst in controlling regioselectivity (ortho vs. para)?
The catalyst plays a pivotal role in directing the position of alkylation.
-
Lewis Acids: Catalysts like AlCl₃ or FeCl₃ are standard for Friedel-Crafts alkylation but can sometimes lead to mixtures.[7] The choice of a milder or more sterically bulky Lewis acid can influence the product ratio.
-
Solid Acid Catalysts: Zeolites and other solid acids can provide shape selectivity.[1] The pore structure of a zeolite can sterically hinder the formation of certain isomers, thereby enhancing the selectivity for a specific product (e.g., favoring the para product over the more crowded ortho products).[1]
-
Metal Phenoxide Catalysts: Certain catalysts, such as silica-supported aluminum phenolate, have been shown to exhibit a strong preference for ortho-alkylation.[8]
Q4: Is it possible to achieve meta-alkylation on this compound?
Directly achieving meta-alkylation (at position 1, 3, or 5) via classical electrophilic substitution is exceptionally challenging due to the powerful ortho, para-directing nature of the existing substituents.[1] However, modern synthetic strategies are being developed to override these natural directing effects, such as using transient directing groups that temporarily block the ortho/para positions or facilitate meta-C–H activation.[9] These methods are often complex and require specialized catalysts and conditions.
Q5: I am observing significant amounts of di- and tri-alkylated products. How can this be minimized?
The formation of polyalkylated products is a common issue in Friedel-Crafts reactions because the newly added alkyl group can further activate the ring.[7] To minimize this, you can:
-
Use an Excess of the Aromatic Substrate: Using a large excess of this compound relative to the alkylating agent increases the probability that the alkylating agent will react with an un-substituted phenol (B47542) molecule rather than an already alkylated one.[7]
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of subsequent alkylation reactions.
-
Choose a Milder Catalyst: Very active catalysts can aggressively promote polyalkylation.[7]
Troubleshooting Guide
Problem: Low Yield or Poor Conversion
Your reaction is not proceeding to completion, resulting in a low yield of the desired alkylated product.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh or newly activated catalyst. Certain Lewis acids are moisture-sensitive. |
| Insufficient Temperature | Gradually increase the reaction temperature. Monitor for byproduct formation. Vapor phase reactions often require high temperatures (250-450 °C).[10] |
| Inappropriate Solvent | Ensure the solvent is suitable for the chosen reaction type (e.g., non-polar for Friedel-Crafts). |
| Short Reaction Time | Increase the reaction duration. Monitor the reaction progress using TLC or GC to determine the optimal time.[11] |
Problem: Dominance of O-Alkylated Ether Product
The major product isolated is the 3,5-diethylphenyl ether instead of the desired C-alkylated phenol.
| Potential Cause | Recommended Solution |
| Reaction Conditions Favor Phenolate Formation | If using a base, the conditions may be favoring an Sₙ2 reaction. Switch to acidic conditions (e.g., a Lewis acid catalyst) to promote a Friedel-Crafts pathway.[5] |
| Kinetic Product Formation | O-alkylation can be the faster, kinetically favored reaction.[6] Try increasing the reaction temperature to facilitate rearrangement to the more thermodynamically stable C-alkylated product. |
| Solvent Choice | Aprotic solvents can favor O-alkylation. Switch to a protic solvent like trifluoroethanol to solvate the phenoxide oxygen and encourage C-alkylation.[4] |
Problem: Poor Regioselectivity (Complex Mixture of Isomers)
The reaction yields a mixture of 2-, 4-, and 6-alkylated products that are difficult to separate.
| Potential Cause | Recommended Solution |
| Standard Friedel-Crafts Conditions | The inherent electronic effects of the substrate are dominating.[1] This is the expected outcome under many standard conditions. |
| Steric Effects are Minimal | If using a small alkylating agent, steric hindrance may not be sufficient to favor one position over another. |
| Solution: Catalyst Engineering | Employ a shape-selective catalyst like a zeolite (e.g., ZSM-5) to sterically favor the formation of the less-hindered para-isomer.[1] |
| Solution: Directed Ortho-Alkylation | Use a catalyst system known to favor ortho-alkylation, such as a zinc/CSA dual catalyst system or a supported aluminum phenolate catalyst.[8][12][13] |
Data Presentation
Table 1: Effect of Catalyst on Phenol O-Alkylation Selectivity
This table shows representative data from the O-alkylation of phenol to anisole (B1667542) using various catalysts, illustrating how catalyst choice dramatically impacts conversion and selectivity. These principles can be applied when optimizing the alkylation of this compound.
| Catalyst | Phenol Conversion (%) | Anisole Selectivity (%) | Other Products Selectivity (%) |
| Amberlyst 35* | < 10% | ~48% | ~52% |
| γ-Al₂O₃ | < 10% | ~48% | ~52% |
| 30% PTA on γ-Al₂O₃ | 42.5% | 88.2% | 11.8% |
| 40% PTA on γ-Al₂O₃ | 44.0% | 88.0% | 12.0% |
| 50% PTA on γ-Al₂O₃ | 39.0% | 84.0% | 16.0% |
| Data derived from studies on the O-alkylation of phenol.[10][11] PTA = Phosphotungstic Acid. Reactions at 280°C, except for Amberlyst-35 at 145°C. |
Experimental Protocols
Protocol: General Procedure for Friedel-Crafts Alkylation using a Lewis Acid Catalyst
This protocol provides a general methodology for the C-alkylation of this compound with an alkyl halide. Caution: Friedel-Crafts reactions should be performed in a well-ventilated fume hood, as catalysts like AlCl₃ react vigorously with moisture.
Materials:
-
This compound
-
Anhydrous Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃)
-
Alkylating Agent (e.g., ethyl bromide, tert-butyl chloride)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an addition funnel under an inert atmosphere.
-
Reagents: Dissolve this compound (1.2 to 2 equivalents) in the anhydrous solvent and add it to the flask. Cool the mixture in an ice bath to 0°C.
-
Catalyst Addition: Slowly and carefully add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to the stirred solution. The addition may be exothermic.
-
Alkylating Agent Addition: Add the alkylating agent (1.0 equivalent) dropwise from the addition funnel, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature or gently heat as required. Monitor the reaction's progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding ice-cold water or dilute HCl. This step must be done cautiously as it is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to isolate the desired alkylated isomer.
Visualizations
Caption: Troubleshooting workflow for this compound alkylation.
Caption: Key experimental factors affecting alkylation selectivity.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Selective O-alkylation of Phenol Using Dimethyl Ether [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
Challenges in the scale-up of 3,5-Diethylphenol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 3,5-Diethylphenol production. The information provided is designed to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Optimize reaction time and temperature based on small-scale experiments. Monitor reaction progress using techniques like GC-MS or HPLC. |
| Catalyst Inactivity: Deactivated or insufficient catalyst. | Ensure the catalyst is fresh and used in the correct proportion. For solid catalysts, consider regeneration or using a fresh batch. | |
| Poor Quality of Starting Materials: Impurities in reactants can inhibit the reaction. | Use high-purity starting materials. Consider purification of reactants before use. | |
| Formation of Isomeric Byproducts (e.g., 2,4- and 2,6-Diethylphenol) | Non-selective Reaction Conditions: Inappropriate catalyst or reaction temperature. | Screen different catalysts to improve selectivity. Lowering the reaction temperature may also favor the formation of the desired isomer. |
| Rearrangement Reactions: Common in Friedel-Crafts alkylation. | Employ milder Lewis acid catalysts or consider alternative synthesis routes that offer better regioselectivity. | |
| Formation of Poly-alkylated Byproducts | Excess of Alkylating Agent: High concentration of the ethylating agent can lead to multiple additions to the phenol (B47542) ring. | Use a stoichiometric excess of phenol relative to the ethylating agent. Control the addition rate of the ethylating agent. |
| Difficulty in Product Purification | Azeotrope Formation: Potential for a high-boiling azeotrope with starting materials (e.g., a "diethyl-isophorone" precursor), similar to the azeotrope formed between 3,5-dimethylphenol (B42653) and isophorone (B1672270).[1] | Employ extractive distillation with a suitable solvent to break the azeotrope.[2] Alternatively, consider chemical conversion of the impurity before distillation. |
| Similar Boiling Points of Isomers: Close boiling points of diethylphenol isomers make separation by simple distillation challenging. | Utilize fractional distillation with a high-efficiency column. Preparative chromatography may be necessary for high-purity requirements. | |
| Product Discoloration | Oxidation: Phenols are susceptible to oxidation, which can cause discoloration. | Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the final product protected from light and air. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound at an industrial scale?
A1: While specific industrial-scale data for this compound is limited, two primary routes are analogous to the production of 3,5-dimethylphenol:
-
Alkylation of Phenol: Direct ethylation of phenol using an ethylating agent like ethylene (B1197577) or ethyl halide in the presence of a Lewis acid catalyst.[3] This method can present challenges with selectivity.
-
Cyclic Ketone Conversion: A process analogous to the conversion of isophorone to 3,5-dimethylphenol, which would involve the catalytic conversion of a "diethyl-isophorone" precursor at high temperatures.[3][4]
Q2: How can I minimize the formation of O-alkylation products (ethers) during the Friedel-Crafts ethylation of phenol?
A2: The competition between C-alkylation (on the aromatic ring) and O-alkylation (ether formation) is a known challenge.[5] To favor C-alkylation, consider the following:
-
Catalyst Choice: Strong Lewis acids tend to promote C-alkylation.
-
Solvent Selection: Protic solvents can favor C-alkylation by solvating the phenoxide ion.[5]
-
Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
Q3: What analytical techniques are suitable for monitoring the reaction progress and purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are well-suited for this purpose.[6]
-
GC-MS: Ideal for identifying and quantifying volatile components, including the desired product, isomers, and byproducts.
-
HPLC: A reverse-phase HPLC method with a UV detector can effectively separate and quantify the components of the reaction mixture.[6]
Q4: Are there any specific safety precautions I should take when working with this compound and its synthesis reactions?
A4: Yes, it is crucial to adhere to standard laboratory safety protocols. Phenols are corrosive and toxic.[7] Friedel-Crafts reactions can be highly exothermic and may generate hazardous byproducts. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Illustrative Protocol for Friedel-Crafts Ethylation of Phenol
This is a generalized protocol and requires optimization for specific laboratory conditions and scale.
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reactant Charging: The flask is charged with phenol and a suitable solvent (e.g., a non-polar organic solvent). The mixture is cooled in an ice bath.
-
Catalyst Addition: A Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise while maintaining the low temperature.
-
Ethylating Agent Addition: The ethylating agent (e.g., ethyl bromide) is added dropwise from the dropping funnel over a period of time, ensuring the reaction temperature remains controlled.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated to a specific temperature and stirred for a predetermined duration.
-
Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, washed with a dilute acid solution, followed by a dilute base solution, and finally with brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The resulting residue is then purified by fractional distillation or column chromatography.
Illustrative Protocol for Purification by Extractive Distillation
This protocol is conceptual and based on methods used for separating similar compounds.[2]
-
Column Setup: A distillation column with a high number of theoretical plates is assembled.
-
Charging the Still: The crude this compound containing impurities is charged into the reboiler.
-
Solvent Addition: An appropriate high-boiling solvent (the extractive agent) is introduced into the column, typically near the top.
-
Distillation: The distillation is carried out under reduced pressure. The extractive solvent alters the relative volatilities of the components, allowing for the separation of the azeotrope-forming impurity as the overhead product.
-
Product Collection: The purified this compound, mixed with the extractive solvent, is collected from the bottom of the column.
-
Solvent Recovery: The purified product is then separated from the extractive solvent in a second distillation step, and the solvent can be recycled.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for this compound production.
References
- 1. CA2067029A1 - Purification of 3,5-xylenol - Google Patents [patents.google.com]
- 2. US3827947A - Purification of 3,5-xylenol by extractive distillation - Google Patents [patents.google.com]
- 3. This compound | High-Purity Reagent Supplier [benchchem.com]
- 4. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]
Degradation pathways of 3,5-Diethylphenol under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the study of 3,5-Diethylphenol degradation under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under environmental stress conditions?
A1: While specific studies on this compound are limited, based on research of structurally similar compounds like dimethylphenols, the primary degradation pathways are expected to be:
-
Abiotic Degradation: This involves non-biological processes. The main pathways are photolysis and oxidation by environmental radicals.[1]
-
Photolysis: The breakdown of the compound by light. Indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH), is considered a more significant pathway than direct photolysis.[1] Photocatalysts such as titanium dioxide (TiO₂) can enhance this process.[1]
-
Oxidation: Reactions with radicals like hydroxyl radicals are a dominant transformation process in both aquatic and atmospheric environments.[1] Ozonation is another key oxidative process, especially in water treatment.[1]
-
-
Biotic Degradation: This involves breakdown by microorganisms.
-
Aerobic Degradation: In the presence of oxygen, the initial step is typically the hydroxylation of the aromatic ring to form a substituted catechol, catalyzed by phenol (B47542) hydroxylase.[1] The catechol ring is then cleaved via either the ortho or meta pathway.[1] For instance, in Pseudomonas mendocina, dimethylphenols have been shown to induce catechol 2,3-dioxygenase activity, indicating a meta-cleavage pathway.[2]
-
Anaerobic Degradation: In the absence of oxygen, the degradation of phenols often proceeds through the benzoyl-CoA pathway.[1]
-
Q2: What are common challenges encountered when analyzing this compound and its degradation products using HPLC?
A2: A frequent issue in the HPLC analysis of phenolic compounds is peak tailing.[3][4] This is where a peak is asymmetrical with a trailing edge that is longer than the leading edge.[3] This can lead to inaccurate quantification, reduced resolution, and decreased sensitivity.[4] The primary causes for phenolic compounds include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl group of the phenol and residual silanol (B1196071) groups on silica-based columns.[3][4]
-
Mobile Phase pH: A mobile phase pH close to the pKa of the phenolic analyte or the column's silanol groups can cause peak distortion.[3]
-
Column Issues: Column degradation, contamination, or a void at the column inlet can disrupt the packed bed and cause tailing.[3]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[3]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell.[3]
Q3: How can I troubleshoot issues in the GC-MS analysis of this compound degradation products?
A3: Common problems in GC-MS analysis include baseline instability, peak shape issues, and poor resolution.[5] Specific issues to consider are:
-
Thermal Degradation: The elevated temperatures in the GC inlet can cause degradation of thermally labile compounds, leading to the appearance of unexpected peaks and a reduction in the parent compound peak.[6]
-
Matrix Effects: The presence of other compounds in the sample matrix can interfere with the analysis, affecting accuracy.[7] Careful sample preparation and the use of internal standards can help mitigate this.[7]
-
Column Degradation: Exposure to corrosive compounds or high sample loads can cause the column's stationary phase to degrade, leading to retention time shifts and poor peak shape.[5][8]
-
Contamination: Contamination of the ion source in the mass spectrometer can reduce sensitivity and affect mass accuracy.[8] Regular cleaning is recommended.[8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols. | Use a column with end-capping or a base-deactivated stationary phase. Add a competitive base like triethylamine (B128534) to the mobile phase.[9] |
| Mobile phase pH is inappropriate. | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. | |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Poor Resolution | Inadequate column selectivity. | Optimize the mobile phase composition or try a column with a different stationary phase. |
| Incorrect mobile phase composition. | Prepare a fresh mobile phase and ensure all components are miscible.[10] | |
| Baseline Noise | Air bubbles in the system. | Degas the mobile phase and purge the system.[10] |
| Contaminated detector cell. | Clean the detector flow cell according to the manufacturer's instructions.[10] |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Ghost Peaks | Carryover from a previous injection. | Run a blank solvent injection to clean the injector and column. |
| Contaminated syringe. | Clean the syringe or use a new one. | |
| Retention Time Drift | Change in carrier gas flow rate. | Check for leaks in the gas lines and ensure the pressure regulator is stable. |
| Column degradation. | Replace the column if performance has significantly deteriorated.[8] | |
| Poor Sensitivity | Contaminated ion source. | Clean the ion source as per the manufacturer's guidelines.[8] |
| Leaks in the vacuum system. | Check for leaks using a helium leak detector. |
Experimental Protocols
Protocol 1: Photodegradation Study of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and spike it into ultrapure water to achieve the desired starting concentration (e.g., 10 ppm).
-
Photoreactor Setup: Place the aqueous solution in a quartz photoreactor equipped with a UV lamp (e.g., mercury lamp). Control the temperature using a water bath.
-
(Optional) Photocatalyst: For photocatalytic studies, add a measured amount of a photocatalyst like TiO₂ to the solution and stir in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium before irradiation.[11]
-
Irradiation: Turn on the UV lamp to initiate the photodegradation process.
-
Sampling: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Quenching and Preparation: Immediately filter the samples to remove any photocatalyst and quench the reaction by adding a suitable agent (e.g., sodium thiosulfate) if necessary. Prepare the samples for analysis (e.g., by solid-phase extraction to concentrate the analytes).
-
Analysis: Analyze the samples using HPLC-UV or LC-MS/MS to determine the concentration of this compound and identify degradation products.
Protocol 2: Aerobic Biodegradation Study of this compound
-
Microorganism Acclimation: Inoculate a suitable microbial culture (e.g., activated sludge from a wastewater treatment plant or a specific bacterial strain like Pseudomonas putida) into a mineral salt medium containing a low concentration of this compound as the sole carbon source. Gradually increase the concentration over time to acclimate the microorganisms.
-
Biodegradation Assay: In a bioreactor or shake flask, add the acclimated microbial culture to a fresh mineral salt medium containing a known concentration of this compound.
-
Incubation: Incubate the bioreactor at a controlled temperature and pH with continuous aeration and agitation.
-
Sampling: Collect samples from the bioreactor at regular intervals.
-
Sample Preparation: Centrifuge or filter the samples to remove microbial biomass. Extract the supernatant to isolate this compound and its metabolites.
-
Analysis: Analyze the extracted samples using GC-MS or LC-MS/MS to monitor the disappearance of the parent compound and the formation of degradation products.
Visualizations
Caption: Proposed aerobic degradation pathway of this compound.
Caption: Experimental workflow for a photodegradation study.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Activity and Decomposition | Separation Science [sepscience.com]
- 7. labioscientific.com [labioscientific.com]
- 8. aimanalytical.com [aimanalytical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Treatment | MDPI [mdpi.com]
Technical Support Center: Chromatographic Analysis of 3,5-Diethylphenol
Welcome to the Technical Support Center for the chromatographic analysis of 3,5-Diethylphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental analysis, with a particular focus on resolving peak overlap.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak overlap or co-elution when analyzing this compound?
A1: Peak overlap in the analysis of this compound typically arises from the presence of structurally similar compounds in the sample matrix. The most common co-eluting species are its positional isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-diethylphenol) and other alkylated phenols that may be present as impurities from synthesis or degradation. These compounds often have very similar physicochemical properties, leading to near-identical retention times under standard chromatographic conditions.
Q2: I am observing peak tailing with my this compound peak in Reverse-Phase HPLC. What is the likely cause and how can I fix it?
A2: Peak tailing for phenolic compounds in RP-HPLC is often caused by secondary interactions between the hydroxyl group of the phenol (B47542) and residual silanol (B1196071) groups on the silica-based stationary phase (e.g., C18). To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with an acid like phosphoric or formic acid) can suppress the ionization of the silanol groups, reducing these secondary interactions.
-
Use of an End-Capped Column: Employing a column that has been "end-capped" will have fewer free silanol groups, thus reducing peak tailing.
-
Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also mask the active silanol sites.
Q3: Can I use the same column for both HPLC and GC analysis of this compound?
A3: No, HPLC and GC are distinct chromatographic techniques that require different types of columns. For High-Performance Liquid Chromatography (HPLC), a common choice for separating phenols is a reverse-phase column, such as a C18 or a Phenyl column. For Gas Chromatography (GC), a capillary column with a specific stationary phase, such as a CP-Chirasil-Dex CB or a DB-5ms, is typically used. The choice of column is critical for achieving good separation.
Q4: Is derivatization necessary for the GC analysis of this compound?
A4: While not always mandatory, derivatization of phenolic compounds for GC analysis is often recommended. Converting the polar hydroxyl group to a less polar ether or ester (e.g., through silylation or acylation) can improve peak shape, increase volatility, and enhance thermal stability, leading to better chromatographic performance and resolution.
Troubleshooting Guides
Resolving Peak Overlap in HPLC Analysis
If you are experiencing co-elution of this compound with an impurity or isomer in your HPLC analysis, follow this troubleshooting workflow:
HPLC troubleshooting workflow for peak overlap.
Detailed Steps:
-
Modify Mobile Phase:
-
Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve the resolution between closely eluting peaks.
-
Switch Organic Solvent: The selectivity between methanol (B129727) and acetonitrile can be different for phenolic compounds. If you are using acetonitrile, trying a method with methanol (or vice versa) can alter the elution order and resolve overlapping peaks.[1][2]
-
Adjust pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[3][4] For acidic phenols, a lower pH (around 2.5-3.5) is generally recommended.
-
-
Change Column:
-
If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.
-
Phenyl Column: A phenyl--based stationary phase can offer alternative selectivity for aromatic compounds like diethylphenols through π-π interactions, which may resolve isomers that co-elute on a standard C18 column.
-
Different C18/C8 Column: Not all C18 columns are the same. Trying a C18 column from a different manufacturer or one with different bonding density or end-capping can provide the necessary change in selectivity.
-
Resolving Peak Overlap in GC Analysis
For co-elution issues in the GC analysis of this compound, use the following guide:
GC troubleshooting workflow for peak overlap.
Detailed Steps:
-
Modify Temperature Program:
-
Decrease Ramp Rate: A slower temperature ramp (e.g., decreasing from 10°C/min to 5°C/min) allows more time for compounds to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[5][6]
-
Lower Initial Temperature: Starting the temperature program at a lower initial temperature can also enhance the separation of early-eluting compounds.
-
-
Change Column:
-
If optimizing the temperature program does not resolve the peak overlap, a different column chemistry is needed.
-
More Polar Column: If using a non-polar or mid-polarity column (like a DB-5), switching to a more polar column (e.g., a Wax-type column) can provide a different selectivity and resolve the overlapping peaks.
-
Chiral Column for Isomers: For separating positional isomers of phenols, specialized columns, such as the Agilent CP-Chirasil-Dex CB, have shown unique selectivity and can provide excellent resolution.[1]
-
Data Presentation
The following tables provide illustrative data on the separation of dimethylphenol isomers by GC, which serves as a close analogue for the expected behavior of diethylphenol isomers. This data can be used as a reference for method development and troubleshooting.
Table 1: GC Retention Times of Dimethylphenol Isomers with a Chiral Capillary Column [1]
| Peak No. | Compound | Retention Time (min) |
| 1 | 2,6-dimethylphenol | 9.8 |
| 6 | 2,4-dimethylphenol | 11.2 |
| 8 | 2,5-dimethylphenol | 11.8 |
| 10 | 2,3-dimethylphenol | 12.1 |
| 12 | 3,5-dimethylphenol | 12.5 |
| 13 | 3,4-dimethylphenol | 12.8 |
Data adapted from an application note using an Agilent CP-Chirasil-Dex CB column with a specific temperature program.
Table 2: Effect of GC Temperature Program on Retention Time of p-Cresol Derivatives [7]
| Temperature (°C) | Specific Retention Volume (Vg°) of 4-MePAMP on BP10 column |
| 190 | 125.89 |
| 200 | 93.33 |
| 210 | 70.80 |
| 220 | 54.95 |
| 230 | 42.64 |
This table illustrates the general principle that increasing the column temperature in GC decreases the retention time of analytes.[7]
Experimental Protocols
Protocol 1: HPLC Separation of Phenolic Compounds
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound and its potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Column:
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: HPLC grade water with 0.1% phosphoric acid (pH ~2.5)
-
B: Acetonitrile
-
-
Elution:
-
Isocratic with 60:40 (v/v) A:B or a gradient program depending on the complexity of the sample.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30 °C
-
-
Detection:
-
UV at 270 nm
-
-
Injection Volume:
-
10 µL
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC Separation of Phenolic Isomers
This protocol is based on a method for separating various phenol and cresol (B1669610) isomers and can be adapted for this compound.[1]
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
-
Column:
-
Agilent CP-Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm film thickness
-
-
Carrier Gas:
-
Helium at a constant pressure of 200 kPa
-
-
Injector:
-
Split mode, 100 mL/min split flow, temperature 250 °C
-
-
Temperature Program:
-
Initial temperature: 80 °C
-
Ramp 1: 10 °C/min to 140 °C
-
Ramp 2: 5 °C/min to 200 °C
-
-
Detector:
-
FID at 250 °C
-
-
Injection Volume:
-
0.2 µL
-
-
Sample Preparation:
-
Dissolve the sample in dichloromethane.
-
References
Troubleshooting guide for 3,5-Diethylphenol synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,5-Diethylphenol. The information is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting & FAQs
Question: My overall yield of this compound is consistently low. What are the general factors I should investigate?
Answer: Low yields in this compound synthesis can stem from several factors, applicable across different synthetic routes. A systematic approach to troubleshooting is crucial. Key areas to examine include:
-
Purity of Starting Materials: Ensure the phenol (B47542), ethylating agent, solvents, and catalysts are of high purity and anhydrous where required. Moisture can deactivate catalysts and participate in side reactions.
-
Reaction Conditions: Temperature, reaction time, and agitation are critical. Deviations from optimal conditions can lead to incomplete reactions or the formation of byproducts.
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, such as those involving organometallics or strong bases, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Purification Method: The choice of purification technique (distillation, chromatography, crystallization) can significantly impact the final yield. Ensure the method is suitable for separating this compound from potential isomers and byproducts.
Troubleshooting by Synthetic Route
There are several common routes to synthesize this compound, each with its own set of potential challenges.
Route 1: Friedel-Crafts Alkylation of Phenol
This is a direct, one-step approach but is often plagued by a lack of selectivity.
FAQs:
-
Question: My Friedel-Crafts reaction is producing a mixture of isomers (e.g., 2,5- and 2,3-diethylphenol) and polyalkylated products. How can I improve the selectivity for the 3,5-isomer? Answer: Achieving high regioselectivity in Friedel-Crafts alkylation of phenol is challenging due to the strong activating and ortho-, para-directing nature of the hydroxyl group.[1][2] To favor the meta-substituted product:
-
Choice of Catalyst: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better selectivity than highly active catalysts like AlCl₃.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Steric Hindrance: Employing a bulkier ethylating agent or a catalyst with bulky ligands might sterically hinder ortho and para positions, indirectly favoring meta-alkylation, although this is less common for ethyl groups.
-
Alternative Routes: Due to these inherent difficulties, alternative, multi-step syntheses are often preferred for obtaining pure 3,5-disubstituted phenols.[1]
-
-
Question: My reaction has stalled, and I have a low conversion of phenol. What could be the cause? Answer:
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture in the reagents or solvent. Ensure all components are thoroughly dried.
-
Insufficient Catalyst: An inadequate amount of catalyst will lead to an incomplete reaction.
-
Low Temperature: While lower temperatures can aid selectivity, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.
-
Route 2: Multi-Step Synthesis from 1,3-Diethylbenzene
This route offers better control over isomer formation. A plausible sequence involves nitration, reduction, diazotization, and hydrolysis.
FAQs:
-
Question: During the nitration of 1,3-diethylbenzene, I am observing the formation of multiple nitrated isomers. How can I favor the formation of 3,5-diethylnitrobenzene? Answer: The directing effects of the two ethyl groups should strongly favor nitration at the 4- and 6-positions (ortho to one ethyl group and para to the other) and the 2-position (ortho to both). To achieve nitration at the 5-position (meta to both), a different strategy might be needed, as direct nitration is unlikely to be selective for this isomer. A more viable approach may involve starting with a compound that directs to the desired positions.
-
Question: The diazotization of 3,5-diethylaniline (B13564627) results in a low yield of the corresponding phenol. What are the critical parameters for this reaction? Answer: The conversion of an aniline (B41778) to a phenol via a diazonium salt is sensitive to several factors:
-
Temperature Control: The diazotization step (reaction with nitrous acid) must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.
-
Acid Concentration: A sufficient concentration of a strong acid (e.g., HCl, H₂SO₄) is necessary to stabilize the diazonium salt.
-
Hydrolysis Conditions: The subsequent hydrolysis of the diazonium salt to the phenol should be performed by gently warming the solution, often in the presence of a copper catalyst.
-
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylphenol (B42653) from 3,5-Dimethylcyclohex-2-en-1-one (Analogous to Diethyl Synthesis)
This protocol for the dimethyl analog can be adapted for the synthesis of this compound from 3,5-diethylcyclohex-2-en-1-one.[4]
Step 1: Bromination
-
Dissolve 10 g of 3,5-dimethylcyclohex-2-en-1-one in 20 g of glacial acetic acid in a flask cooled with an ice-water bath.
-
Slowly add a mixture of 13 g of bromine and 10 g of glacial acetic acid from a dropping funnel.
-
Allow the reaction mixture to stand at room temperature overnight.
Step 2: Dehydrobromination and Aromatization
-
Gently heat the mixture on a water bath to approximately 50 °C for about an hour, with occasional shaking.[4]
-
Increase the temperature to the boiling point of the water bath and continue heating until the evolution of hydrobromic acid subsides.[4]
-
Finally, heat the mixture using a wire gauze and an air condenser until the evolution of hydrobromic acid nearly ceases.[4]
Step 3: Work-up and Purification
-
After cooling, carefully pour the reaction mixture into a cold solution of 75 g of potassium hydroxide (B78521) in 150 g of water.
-
Extract any byproducts with ether.
-
Saturate the alkaline solution with carbon dioxide to precipitate the 3,5-dimethylphenol.
-
Purify the product by steam distillation.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous 3,5-Dimethylphenol Syntheses
| Parameter | Friedel-Crafts Acylation of Xylene[5] | Catalytic Conversion of Isophorone[6] |
| Starting Material | m-Xylene | Isophorone |
| Catalyst | Aluminum chloride | Rare earth metals on alumina |
| Temperature | 0-150 °C | 525-625 °C |
| Pressure | Atmospheric | 1 bar |
| Key Intermediate | 3,5-Dimethyl acetophenone | - |
| Overall Yield | ~65% | High conversion, selectivity dependent on catalyst |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Synthetic Pathway from 1,3-Diethylbenzene
Caption: Multi-step synthesis from 1,3-diethylbenzene.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. prepchem.com [prepchem.com]
- 5. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
- 6. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]
Technical Support Center: Minimizing Impurities in 3,5-Diethylphenol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3,5-diethylphenol. The following information is curated to address specific challenges encountered in common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the direct Friedel-Crafts ethylation of phenol (B47542) to produce this compound?
A1: Direct Friedel-Crafts ethylation of phenol is challenging for the synthesis of this compound due to the ortho-, para-directing nature of the hydroxyl group. The primary impurities are a mixture of other isomers and poly-alkylated products. These include:
-
Isomeric Impurities: 2-ethylphenol, 4-ethylphenol, 2,4-diethylphenol, and 2,6-diethylphenol.
-
Poly-alkylated Products: Triethylphenols and other higher ethylated phenols.
-
O-Alkylated Byproducts: Ethyl phenyl ether can also form, particularly under certain reaction conditions.
Q2: Why is direct ethylation of phenol not a recommended method for obtaining high-purity this compound?
A2: The hydroxyl group of phenol is a strongly activating, ortho-, para-director in electrophilic aromatic substitution reactions. This means that incoming ethyl groups will preferentially add to the positions ortho and para to the hydroxyl group. Achieving meta-disubstitution, as in this compound, is therefore inefficient and results in a complex mixture of isomers that are difficult to separate due to their similar boiling points.
Q3: What is a more reliable synthetic strategy to obtain this compound with high purity?
A3: A multi-step synthesis starting from 1,3-diethylbenzene (B91504) is a more regioselective approach. This strategy involves three main steps:
-
Friedel-Crafts Acylation: Acylation of 1,3-diethylbenzene with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3,5-diethylacetophenone.
-
Baeyer-Villiger Oxidation: Oxidation of the resulting ketone with a peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA) to yield 3,5-diethylphenyl acetate (B1210297).
-
Hydrolysis: Hydrolysis of the ester under acidic or basic conditions to produce the final this compound product.
Another potential, though less documented, route involves the aromatization of a corresponding "diethyl-isophorone" precursor.[1]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Multiple Products in Friedel-Crafts Acylation of 1,3-Diethylbenzene
-
Possible Cause: Inadequate control of reaction conditions or reagent quality.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure that 1,3-diethylbenzene, acetyl chloride, and the Lewis acid catalyst (e.g., AlCl₃) are of high purity and anhydrous. Moisture can deactivate the catalyst.
-
Reaction Temperature: The reaction between the acylating agent and the Lewis acid is exothermic. Maintain a low temperature (e.g., 0°C) during the addition of reagents to prevent side reactions.[1] After the initial addition, the reaction may need to be brought to room temperature or gently heated to ensure completion.
-
Stoichiometry: Use a slight excess of the Lewis acid (e.g., 1.1 equivalents) to ensure full activation of the acylating agent.[1]
-
Order of Addition: Add the acetyl chloride to a suspension of aluminum chloride in the solvent first to form the acylium ion, followed by the slow addition of 1,3-diethylbenzene.[1]
-
Issue 2: Incomplete Reaction or Low Yield during Baeyer-Villiger Oxidation
-
Possible Cause: Insufficient reactivity of the peroxy acid or decomposition of the reagent.
-
Troubleshooting Steps:
-
Choice of Peroxy Acid: More reactive peroxy acids like trifluoroperacetic acid (TFPAA) can be used if mCPBA gives low conversion. The reactivity order is approximately: CF₃CO₃H > monopermaleic acid > monoperphthalic acid > mCPBA > perbenzoic acid > peracetic acid >> H₂O₂.
-
Reaction Temperature: The reaction is typically carried out at or below room temperature. If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-45°C) can be attempted, but this may also increase the likelihood of side reactions.
-
Purity of mCPBA: Use mCPBA with a high percentage of active oxygen. Commercial mCPBA is often stabilized with water, which can affect the reaction.
-
Solvent: Dichloromethane (B109758) (DCM) is a common solvent for this reaction. Ensure it is dry.
-
Issue 3: Incomplete Hydrolysis of 3,5-Diethylphenyl Acetate
-
Possible Cause: Insufficient concentration of acid or base, or inadequate reaction time/temperature.
-
Troubleshooting Steps:
-
Basic Hydrolysis: Use a sufficient excess of a strong base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727)/water. Heating the reaction mixture to reflux will typically drive the reaction to completion.
-
Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric acid or sulfuric acid in an aqueous or alcoholic solvent can also be effective.
-
Monitoring the Reaction: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting ester.
-
Issue 4: Difficulty in Separating this compound from Isomeric Impurities
-
Possible Cause: Similar boiling points of the diethylphenol isomers.
-
Troubleshooting Steps:
-
Fractional Vacuum Distillation: This is the most effective method for separating liquids with close boiling points. Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).[2][3] Distillation under reduced pressure is crucial to lower the boiling points and prevent thermal decomposition of the phenols.
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed. A mobile phase of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric or formic acid) is typically used for the separation of phenolic compounds.
-
Data Presentation
Table 1: Influence of Catalyst on Phenol Ethylation Selectivity (Illustrative Data)
| Catalyst | Phenol Conversion (%) | 2-Ethylphenol Selectivity (%) | 4-Ethylphenol Selectivity (%) | Diethylphenol Isomers Selectivity (%) | Reference |
| Ni/SiO₂-Al₂O₃ | >80 | High | High | Moderate | [4] |
| Ru/C | >80 | High | Low | Low | [4] |
| Pd/C | ~100 (hydrogenation) | Low (alkylation) | Low (alkylation) | Low (alkylation) | [4] |
Note: This table illustrates that different catalysts can significantly influence the product distribution in phenol alkylation, though direct selective ethylation to the 3,5-isomer is not favored.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diethylacetophenone (via Friedel-Crafts Acylation)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension.
-
Acylation: After the formation of the acylium ion complex, add 1,3-diethylbenzene (1.0 eq.) dissolved in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, monitoring the progress by TLC or GC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,5-diethylacetophenone.
Protocol 2: Synthesis of 3,5-Diethylphenyl Acetate (via Baeyer-Villiger Oxidation)
-
Setup: Dissolve the crude 3,5-diethylacetophenone (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add m-CPBA (approx. 1.5-2.0 eq.) portion-wise to the stirred solution. The reaction can be initiated at 0°C and then allowed to warm to room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude 3,5-diethylphenyl acetate.
Protocol 3: Synthesis of this compound (via Hydrolysis)
-
Setup: Dissolve the crude 3,5-diethylphenyl acetate in a mixture of methanol and water in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add an excess of sodium hydroxide (e.g., 3-4 eq.) to the solution. Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by fractional vacuum distillation.
Visualizations
Caption: Multi-step synthesis of this compound.
Caption: Troubleshooting decision tree for low purity.
References
Technical Support Center: Stability Testing of 3,5-Diethylphenol Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of formulations containing 3,5-Diethylphenol. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other phenolic compounds, is susceptible to degradation through several pathways. The primary routes of degradation are oxidation and photodegradation.[1] Oxidative degradation can be initiated by atmospheric oxygen, metal ions, or oxidizing agents, leading to the formation of colored quinone-type compounds.[1] Photodegradation can occur upon exposure to light, particularly UV radiation, which can lead to the formation of various photolytic products.[1] Under certain conditions, anaerobic degradation pathways may also be relevant.[2]
Q2: What are the critical factors to consider when developing a stability-indicating HPLC method for this compound?
A2: A robust stability-indicating HPLC method should be able to separate the intact this compound from its degradation products and any formulation excipients. Key factors to consider during method development include:
-
Column Selection: A C18 column is commonly used for the analysis of phenolic compounds.[3]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of phenolic compounds. An acidic mobile phase (pH 3-4) is often used to suppress the ionization of the phenolic hydroxyl group, which helps in achieving symmetrical peaks.
-
Wavelength of Detection: The UV spectrum of this compound should be evaluated to select an appropriate wavelength for detection that provides good sensitivity for the parent drug and its potential degradation products.
-
Forced Degradation Studies: The method must be validated by performing forced degradation studies to ensure that all potential degradation products are separated from the main peak.
Q3: What are the typical conditions for forced degradation studies of this compound formulations?
A3: Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. Typical stress conditions for phenolic compounds include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q4: What are some common excipients that may be incompatible with this compound in a formulation?
A4: Excipient compatibility studies are crucial to ensure the stability of the final formulation. Potential incompatibilities with phenolic compounds like this compound can arise from:
-
Oxidizing Agents: Excipients with oxidizing properties can accelerate the degradation of this compound.
-
Alkaline Excipients: A high pH environment can promote the oxidation of phenols.
-
Metal Ions: Trace metal impurities in excipients (e.g., iron, copper) can catalyze oxidative degradation.[1]
-
Certain Polymers: Some polymers may interact with phenolic compounds, affecting their stability and release from the formulation.
It is recommended to perform compatibility studies by storing binary mixtures of this compound and each excipient at accelerated conditions and analyzing for degradation.[4][5]
Troubleshooting Guides
Issue 1: Peak Tailing or Asymmetry in HPLC Analysis
-
Possible Cause: Secondary interactions between the phenolic hydroxyl group of this compound and residual silanol (B1196071) groups on the HPLC column packing material.[6][7]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to 3-4 using an acid modifier like phosphoric acid or formic acid to suppress the ionization of both the analyte and the silanol groups.[8]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.[8]
-
Add a Competitive Base: In some cases, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can help to block the active silanol sites.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample.[8]
-
Issue 2: Appearance of New Peaks During Stability Study
-
Possible Cause: Degradation of this compound or interaction with formulation components.
-
Troubleshooting Steps:
-
Characterize the New Peak: Use a photodiode array (PDA) detector to obtain the UV spectrum of the new peak. This can provide clues about its structure. If possible, use LC-MS to determine the mass of the impurity.
-
Review Forced Degradation Data: Compare the retention time and UV spectrum of the new peak with the peaks observed during forced degradation studies to identify the degradation pathway.
-
Investigate Excipient Interaction: If the peak is not a known degradation product, investigate potential interactions with excipients by conducting compatibility studies with individual excipients.
-
Evaluate Packaging: Consider the possibility of interaction with the container closure system or leaching of impurities from the packaging.
-
Issue 3: Loss of Assay Potency Over Time
-
Possible Cause: Degradation of this compound in the formulation.
-
Troubleshooting Steps:
-
Confirm Analytical Method is Stability-Indicating: Ensure that the analytical method accurately quantifies the active ingredient in the presence of its degradation products.
-
Investigate the Degradation Pathway: Identify the major degradation products to understand the mechanism of instability (e.g., oxidation, photodegradation).
-
Optimize Formulation: If oxidation is the primary pathway, consider adding an antioxidant to the formulation. If photodegradation is the issue, use light-protective packaging.
-
Control Storage Conditions: Ensure the product is stored at the recommended temperature and humidity to minimize degradation.
-
Data Presentation
Table 1: Illustrative Forced Degradation Data for a 1% this compound Cream Formulation
| Stress Condition | Duration | This compound Remaining (%) | Appearance of Degradation Products | Observations |
| Acid Hydrolysis (0.1 M HCl) | 24 hours at 60°C | 98.5 | Minor peak at RRT 1.2 | Negligible degradation |
| Base Hydrolysis (0.1 M NaOH) | 24 hours at 60°C | 85.2 | Major peak at RRT 1.5, minor peak at RRT 1.8 | Significant degradation, slight color change |
| Oxidation (3% H₂O₂) | 24 hours at RT | 75.8 | Major peak at RRT 1.6, several minor peaks | Significant degradation, distinct yellowing of the cream |
| Thermal Degradation | 48 hours at 60°C | 95.1 | Minor peak at RRT 1.3 | Moderate degradation |
| Photostability (ICH Q1B) | 1.2 million lux hours | 89.7 | Major peak at RRT 1.4 | Significant degradation, surface discoloration |
Note: This data is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 1% this compound Cream
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cream into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the this compound.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Dilute 10.0 mL of the filtered solution to 100.0 mL with the mobile phase.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the percentage of this compound in the cream using the peak areas obtained.
-
Protocol 2: Forced Degradation Study of this compound Cream
-
Acid Hydrolysis:
-
To 1 g of cream, add 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and prepare the sample as described in Protocol 1.
-
-
Base Hydrolysis:
-
To 1 g of cream, add 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl and prepare the sample as described in Protocol 1.
-
-
Oxidative Degradation:
-
To 1 g of cream, add 10 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Prepare the sample as described in Protocol 1.
-
-
Thermal Degradation:
-
Store a sample of the cream at 60°C for 48 hours.
-
Prepare the sample as described in Protocol 1.
-
-
Photostability:
-
Expose a thin layer of the cream to light as per ICH Q1B guidelines.
-
Prepare the sample as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for stability testing of this compound formulations.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. gmpinsiders.com [gmpinsiders.com]
Preventing oxidation of 3,5-Diethylphenol during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the storage and handling of 3,5-Diethylphenol to prevent its oxidation. The information is presented in a question-and-answer format to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound has turned a yellow or brownish color. What is the cause?
A1: The discoloration of your this compound solution is a common indicator of oxidation.[1] Phenols are susceptible to oxidation when exposed to air (oxygen), light, or trace metal impurities, which can catalyze the process. This leads to the formation of colored quinone-type compounds and other degradation byproducts.
Q2: What are the ideal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] It is also recommended to protect the compound from light. For long-term storage, refrigeration at 2-8°C and blanketing with an inert gas like nitrogen or argon can further inhibit oxidation.
Q3: I've stored this compound properly, but I'm still observing some degradation. What else could be causing this?
A3: If you have followed proper storage procedures, consider the possibility of contamination. Ensure your storage container is free of any incompatible materials. Materials to avoid include bases, acid chlorides, acid anhydrides, and oxidizing agents.[1] Additionally, contact with certain metals like brass and copper can catalyze oxidation.[1] Using high-purity solvents and clean glassware for your experiments is also crucial.
Q4: Are there any chemical additives I can use to prevent the oxidation of this compound in my experiments?
A4: Yes, the addition of antioxidants can be an effective strategy. Antioxidants work by being preferentially oxidized, thus protecting the this compound. Common antioxidants for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant will depend on the specific requirements of your experiment and downstream applications. It is advisable to conduct a small-scale pilot experiment to determine the optimal antioxidant and its concentration.
Q5: How can I handle this compound during an experiment to minimize oxidation?
A5: To minimize oxidation during experimental use, it is best practice to work under an inert atmosphere, such as in a glove box or by using Schlenk line techniques with nitrogen or argon gas. This will displace oxygen from your reaction vessel. If working in an open atmosphere is unavoidable, try to minimize the exposure time of the compound to air. Use freshly prepared solutions and consider de-gassing your solvents prior to use.
Summary of Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient temperature. For long-term storage, 2-8°C. | Slows down the rate of oxidation. |
| Atmosphere | Tightly sealed container.[1][2] For long-term or high-purity applications, store under an inert gas (e.g., Nitrogen, Argon). | Prevents exposure to atmospheric oxygen. |
| Light | Store in an amber or opaque container. | Prevents light-induced degradation. |
| Moisture | Store in a dry environment. The compound is hygroscopic.[3] | Moisture can facilitate certain degradation pathways. |
| Incompatible Materials | Separate from bases, acid chlorides, acid anhydrides, oxidizing agents, brass, and copper.[1] | These materials can react with or catalyze the degradation of this compound. |
Experimental Protocol: Handling this compound to Minimize Oxidation
This protocol outlines the general steps for handling solid this compound and preparing a solution with minimal risk of oxidation.
Materials:
-
This compound (solid)
-
Inert gas (Nitrogen or Argon) with appropriate manifold/tubing
-
Schlenk flask or similar reaction vessel with a septum
-
Degassed solvent (e.g., by sparging with inert gas for 15-30 minutes)
-
Syringes and needles
-
Spatula and weighing boat
Procedure:
-
Inert Atmosphere Preparation:
-
Set up a Schlenk line or a glove box with a dry, inert atmosphere.
-
If using a Schlenk line, connect the Schlenk flask and purge with the inert gas for several minutes to remove air and moisture. This is typically done by alternating between vacuum and the inert gas supply (3-5 cycles).
-
-
Weighing and Transfer:
-
If working in a glove box, weigh the desired amount of this compound directly into the reaction vessel.
-
If using a Schlenk line, quickly weigh the solid on a weighing boat in the open air and immediately transfer it to the Schlenk flask. Briefly open the flask under a positive pressure of inert gas to add the solid.
-
-
Solvent Addition:
-
Ensure the solvent has been adequately degassed.
-
Using a cannula or a syringe, transfer the desired volume of the degassed solvent into the Schlenk flask containing the this compound.
-
-
Dissolution and Use:
-
Gently swirl or stir the flask until the solid is completely dissolved.
-
Maintain a positive pressure of the inert gas throughout your experiment.
-
If you need to withdraw a portion of the solution, use a syringe through the septum.
-
Visualizing Oxidation and Prevention
The following diagrams illustrate the process of this compound oxidation and the key strategies for its prevention.
Caption: The oxidation pathway of this compound.
Caption: Key strategies to prevent the oxidation of this compound.
References
Technical Support Center: Catalyst Deactivation in 3,5-Diethylphenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 3,5-diethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound, and why is deactivation a concern?
A1: The synthesis of this compound is a challenging alkylation reaction due to the steric hindrance of the two ethyl groups at the meta positions. The most common catalysts are solid acids, particularly zeolites such as H-ZSM-5, H-beta, and H-mordenite.[1][2] These materials are favored for their shape-selective properties, which can enhance the yield of the desired 3,5-isomer.[1] However, these catalysts are prone to deactivation, which leads to a decrease in conversion and selectivity over time. This is a significant concern as it impacts the economic viability and sustainability of the process.[3]
Q2: What are the primary mechanisms of catalyst deactivation in this synthesis?
A2: The primary mechanisms of catalyst deactivation during the ethylation of phenol (B47542) to produce this compound are:
-
Coking: This is the most prevalent cause of deactivation for zeolite catalysts in hydrocarbon reactions.[4] It involves the formation of carbonaceous deposits (coke) on the catalyst surface and within its pores.[3][5] These deposits block access to the active sites and can lead to pore blockage, hindering the diffusion of reactants and products.[4]
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly adsorb to the active sites of the catalyst, rendering them inactive.[6]
-
Sintering: At high reaction temperatures, the crystalline structure of the catalyst can be damaged, or the active metal components can agglomerate. This leads to a loss of active surface area and is generally irreversible.[6]
Q3: How does the choice of reaction phase (gas vs. liquid) affect catalyst deactivation?
A3: Both gas-phase and liquid-phase processes are used for phenol alkylation. In the gas phase , which typically operates at higher temperatures, coking and sintering are more pronounced deactivation mechanisms.[3] The high temperatures can accelerate the formation of coke precursors and promote the degradation of the catalyst structure. In the liquid phase , which generally uses milder temperatures, deactivation is often slower. However, issues like pore blockage by heavy byproducts and leaching of active components into the solvent can be more significant.
Q4: Can the deactivated catalyst be regenerated?
A4: Yes, in many cases, catalysts deactivated by coking can be regenerated. The most common method is calcination , which involves a controlled burning of the coke in a stream of air or a diluted oxygen mixture.[4][6] The temperature and oxygen concentration must be carefully controlled to avoid damaging the catalyst structure through excessive heat.[7] For catalysts deactivated by poisoning, regeneration can sometimes be achieved by specific chemical treatments to remove the adsorbed poison. Sintering, however, is generally an irreversible process.[6]
Troubleshooting Guides
Problem 1: Rapid Decrease in Phenol Conversion
A sudden or rapid drop in the conversion of phenol is a common issue. The following guide provides a systematic approach to diagnose and resolve this problem.
Possible Causes and Solutions
| Possible Cause | Diagnostic Check | Recommended Action |
| Coke Formation | Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to quantify coke deposits.[8] A significant weight loss corresponding to CO₂ evolution indicates coking. | Implement a regeneration cycle by controlled calcination. Optimize reaction conditions to minimize coke formation (e.g., lower temperature, adjust phenol to ethanol (B145695) ratio).[3] |
| Catalyst Poisoning | Analyze the feedstock for potential poisons (e.g., sulfur, nitrogen compounds) using appropriate analytical techniques (e.g., elemental analysis). | Purify the feedstock before it enters the reactor. If poisoning is reversible, a specific chemical wash may restore activity. |
| High Reaction Temperature | Monitor the reactor temperature profile. Excursions above the recommended operating range can accelerate coking and sintering. | Improve temperature control of the reactor. Consider operating at a lower temperature, though this may require a trade-off with reaction rate. |
| Changes in Feed Composition | Verify the purity and ratio of phenol and ethanol in the feed stream. An excess of ethanol can lead to the formation of ethylene (B1197577) and subsequent oligomerization to form coke.[9] | Ensure consistent and accurate feed composition. A higher phenol-to-ethanol ratio can sometimes mitigate coking.[2] |
Experimental Protocol: Temperature-Programmed Oxidation (TPO) of Coked Catalyst
This protocol is used to determine the amount and nature of coke deposited on a catalyst sample.[8][10]
-
Sample Preparation: Accurately weigh a small amount (e.g., 50-100 mg) of the spent catalyst into a quartz microreactor.
-
Pre-treatment: Heat the sample under an inert gas flow (e.g., helium or argon) to a temperature of 150-200°C to remove any adsorbed water and volatile organic compounds.
-
Oxidation: Introduce a controlled flow of a dilute oxidizing gas mixture (e.g., 5% O₂ in He) over the catalyst.
-
Temperature Ramp: Increase the temperature of the catalyst at a constant rate (e.g., 10°C/min) up to a final temperature of around 800°C.
-
Analysis: Continuously monitor the composition of the off-gas using a mass spectrometer or a thermal conductivity detector (TCD) to measure the evolution of CO and CO₂. The amount of coke can be quantified from the integrated peak areas.
Problem 2: Poor Selectivity to this compound
A decrease in the selectivity towards the desired this compound isomer, often accompanied by an increase in other isomers (e.g., 2,4- and 2,6-diethylphenol) or byproducts, is another critical issue.
Possible Causes and Solutions
| Possible Cause | Diagnostic Check | Recommended Action |
| Catalyst Pore Blockage | Analyze the pore size distribution of the fresh and spent catalyst using nitrogen physisorption (BET analysis). A significant decrease in pore volume and surface area suggests blockage. | Partial regeneration may clear the pore mouths. Consider using a catalyst with a larger pore diameter or a hierarchical pore structure to improve diffusion.[11] |
| Loss of Shape Selectivity | This is often a consequence of coke deposition on the external surface of the catalyst, which can catalyze non-selective reactions. | A carefully controlled regeneration can remove external coke. Optimizing reaction conditions to favor intra-pore reactions can also improve selectivity. |
| Reaction Temperature Too High | High temperatures can lead to thermodynamic control of the product distribution, favoring the formation of more stable isomers over the kinetically favored, but sterically hindered, 3,5-isomer. | Operate at the lowest possible temperature that still provides an acceptable reaction rate. |
| Inappropriate Catalyst Acidity | The strength and distribution of acid sites play a crucial role in selectivity.[3] | Characterize the acidity of the fresh and spent catalyst (e.g., via ammonia (B1221849) TPD). Consider using a catalyst with modified acidity to enhance selectivity. |
Data Summary
Table 1: Influence of Catalyst Properties on Performance and Deactivation
| Catalyst Property | Effect on this compound Synthesis | Impact on Deactivation |
| Pore Size/Structure | Crucial for shape selectivity to the 3,5-isomer.[1] | Smaller pores are more susceptible to blockage by coke.[4] Hierarchical pores can improve resistance to deactivation.[11] |
| Acidity (Strength & Density) | Affects both activity and selectivity. Strong acid sites are active but can also promote coke formation.[3] | High acid site density can lead to faster coking.[3] |
| Crystal Size | Smaller crystals can offer shorter diffusion paths, potentially reducing coke formation within the pores. | Coke deposition may occur preferentially on the external surface of smaller crystals.[5] |
Visualizations
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 3,5-Diethylphenol Analysis
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Diethylphenol. The performance of the HPLC method is compared with an alternative Gas Chromatography (GC) method. Detailed experimental protocols and validation performance data are presented to aid researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method.
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which aim to demonstrate that an analytical procedure is fit for its intended purpose.[1][2]
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of a validated HPLC method compared to a Gas Chromatography (GC) method for the analysis of this compound.
Table 1: Comparison of HPLC and GC Method Performance Characteristics
| Performance Characteristic | HPLC Method | Gas Chromatography (GC) Method | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Range | 1 - 150 µg/mL | 0.5 - 100 µg/mL | 80 - 120% of test concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Specific | Specific, may require derivatization | No interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes | Sensitive to temperature and flow rate changes | %RSD ≤ 2.0% after deliberate variations |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details the proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
1.1. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 272 nm
-
Column Temperature: 30°C
-
Run Time: 10 minutes
1.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
1.3. Method Validation Protocol
The validation of the HPLC method is performed according to ICH guidelines to ensure its suitability for the intended application.[4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components is determined by injecting a blank (mobile phase), a placebo solution, and a spiked sample solution. The chromatograms are examined for any interfering peaks at the retention time of this compound.
-
Linearity: Linearity is assessed by injecting at least five concentrations across the specified range (e.g., 1, 25, 50, 100, and 150 µg/mL). A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.[6][7]
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: Accuracy is determined by performing recovery studies on a placebo sample spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis is performed in triplicate for each level, and the percentage recovery is calculated.[8][9]
-
Precision:
-
Repeatability (Intra-assay precision): Determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day, under the same experimental conditions. The Relative Standard Deviation (%RSD) is calculated.[7]
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, and on different equipment. The %RSD is calculated to determine the variability.[8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio. LOD is typically established at a signal-to-noise ratio of 3:1, while LOQ is at a 10:1 ratio.[10]
-
Robustness: The method's robustness is evaluated by introducing small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on the results is evaluated by calculating the %RSD.[7][10]
Alternative Method: Gas Chromatography (GC)
GC is a viable alternative for the analysis of volatile phenolic compounds.
2.1. Chromatographic Conditions (Based on EPA Method 8041A for Phenols)
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless)
2.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare by dissolving 100 mg of this compound in 100 mL of methanol (B129727).
-
Calibration Standards: Serially dilute the stock solution with methanol to prepare standards across the range of 0.5 to 100 µg/mL.
-
Sample Preparation: Samples are extracted with a suitable solvent like dichloromethane. The extract is then concentrated and reconstituted in methanol to a concentration within the calibration range. Derivatization may be required for certain phenolic compounds to improve volatility and peak shape, though it may not be necessary for this compound itself.[11][12]
Visualizations
The following diagram illustrates the logical workflow for the validation of the HPLC method described above.
References
- 1. ijset.in [ijset.in]
- 2. Capillary electrophoresis for the monitoring of phenolic compounds in bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Separation and determination of phenolic compounds by capillary electrophoresis with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. edinburghanalytical.com [edinburghanalytical.com]
- 10. This compound | C10H14O | CID 33660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. settek.com [settek.com]
- 12. epa.gov [epa.gov]
A Comparative Guide to GC-MS and HPLC Methods for the Quantification of 3,5-Diethylphenol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific analytes is critical. This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of 3,5-Diethylphenol. This document outlines the experimental protocols and summarizes quantitative performance data to assist in selecting the most suitable method for specific research needs.
Method Comparison Overview
The selection between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While GC-MS offers high sensitivity and selectivity, HPLC provides versatility for a broader range of compounds without the need for derivatization.
Table 1: High-Level Comparison of GC-MS and HPLC for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity, with detection by UV absorbance.[1] |
| Selectivity | Very High[1] | High[1] |
| Sensitivity | Very High (ng/L to µg/L levels)[1] | High (µg/mL to ng/mL levels)[1] |
| Sample Throughput | Moderate[1] | High[1] |
| Matrix Complexity | Tolerant to complex matrices with appropriate sample preparation.[1] | Can be affected by matrix interferences.[1] |
| Instrumentation Cost | High[1] | Moderate to High[1] |
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of phenolic compounds using GC-MS and HPLC. These values are representative and should be validated for the specific analysis of this compound.
Table 2: Quantitative Performance Data
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | ≥ 0.999[2] | ≥ 0.999[3] |
| Limit of Detection (LOD) | 0.03 - 0.08 µg/L[4] | 0.022 - 0.0908 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.10 - 0.28 µg/L[4] | 0.074 - 0.3027 µg/mL[5] |
| Accuracy (% Recovery) | 87 - 115%[4] | 90 - 112%[3] |
| Precision (%RSD) | < 4%[4] | < 15%[3] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and HPLC.
GC-MS Method for this compound Analysis
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1]
Sample Preparation:
-
Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate this compound.
-
Derivatization: To improve volatility and thermal stability, derivatization of the phenolic hydroxyl group is often performed. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Instrumentation:
-
GC System: Agilent 6890 Plus or similar.[6]
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.[6]
-
Column: A nonpolar (5%-phenyl)-methylpolysiloxane capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for phenol (B47542) analysis.[6][7]
GC-MS Conditions:
-
Injector Temperature: 275 °C[8]
-
Injection Mode: Splitless (1 min)[8]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min[8]
-
Oven Program: Initial temperature of 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min).[8]
-
Transfer Line Temperature: 300 °C[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-550
HPLC Method for this compound Analysis
HPLC is a versatile technique that can analyze a wide range of compounds, including those that are non-volatile or thermally labile.[9] A reverse-phase HPLC method with UV detection is a common approach for phenolic compounds.[1]
Sample Preparation:
-
Dissolution: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
Instrumentation:
-
HPLC System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection at approximately 275-280 nm, a common absorbance maximum for phenols.[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analysis of this compound.
Caption: Workflow for this compound analysis by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
A Comparative Study of the Antioxidant Activity of Diethylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of various diethylphenol isomers. Due to a scarcity of direct comparative studies in peer-reviewed literature, this document focuses on the foundational principles of their antioxidant action, structure-activity relationships, and standardized protocols for their evaluation. This approach equips researchers with the necessary tools to conduct their own comparative assessments.
Structure-Activity Relationship of Alkylphenols
The antioxidant activity of phenolic compounds, including diethylphenol isomers, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The position and number of alkyl substituents on the phenol (B47542) ring significantly influence this activity. Generally, electron-donating groups, such as ethyl groups, can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through hyperconjugation and inductive effects.
However, steric hindrance around the hydroxyl group can also play a crucial role. While some steric hindrance can increase the stability of the phenoxyl radical, excessive hindrance may impede the interaction with free radicals, thereby reducing antioxidant efficacy. The relative antioxidant strengths of diethylphenol isomers are therefore a balance between these electronic and steric factors. For instance, it is plausible that isomers with ethyl groups at the ortho and para positions (e.g., 2,4- and 2,6-diethylphenol) may exhibit potent antioxidant activity due to the effective stabilization of the phenoxyl radical.
Comparative Antioxidant Activity
| Isomer | Expected Relative Antioxidant Activity | Notes |
| 2,3-Diethylphenol | Moderate | The ortho and meta ethyl groups provide some electron-donating stability to the phenoxyl radical. |
| 2,4-Diethylphenol | High | The ortho and para ethyl groups effectively stabilize the phenoxyl radical through resonance and inductive effects. |
| 2,5-Diethylphenol | Moderate to High | The ortho and meta ethyl groups contribute to radical stabilization. |
| 2,6-Diethylphenol | High | The two ortho ethyl groups provide significant steric hindrance, which can enhance the stability of the phenoxyl radical, and electronic stabilization.[1] |
| 3,4-Diethylphenol | Moderate | The meta and para ethyl groups offer some stabilizing effect. |
| 3,5-Diethylphenol | Moderate | The two meta ethyl groups provide inductive stabilization to the phenoxyl radical.[2] |
Experimental Protocols for Antioxidant Activity Assessment
To facilitate the comparative study of diethylphenol isomers, detailed protocols for three widely accepted antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Diethylphenol isomers
-
Trolox (or other standard antioxidant)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Dissolve each diethylphenol isomer in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Preparation of standard solutions: Prepare a series of dilutions of Trolox in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the sample or standard solutions at different concentrations to the wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Diethylphenol isomers
-
Trolox (or other standard antioxidant)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample and standard solutions: Prepare a series of dilutions of the diethylphenol isomers and Trolox in the same solvent used for the working solution.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the sample or standard solutions at different concentrations to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the samples with that of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[4][5] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[5]
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Diethylphenol isomers
-
Trolox
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a stock solution of Trolox in phosphate buffer.
-
-
Assay:
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, standard (Trolox dilutions), or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 10-20 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Measure the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC values of the samples are then expressed as Trolox equivalents.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of radical scavenging by phenolic antioxidants and a typical experimental workflow for an antioxidant assay.
Caption: General mechanism of radical scavenging by a phenolic antioxidant.
Caption: Experimental workflow for a typical antioxidant assay.
References
- 1. CAS 1006-59-3: 2,6-Diethylphenol | CymitQuimica [cymitquimica.com]
- 2. This compound | High-Purity Reagent Supplier [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Guide to 3,5-Diethylphenol and 3,5-Dimethylphenol in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diethylphenol and 3,5-dimethylphenol (B42653) are alkylated phenol (B47542) derivatives that serve as important monomers and modifying agents in the synthesis of various polymers. Their distinct alkyl substituents, ethyl versus methyl, at the meta positions of the phenolic ring impart unique properties to the resulting polymeric materials. This guide provides an objective comparison of their performance in key polymer applications, supported by available data and outlining detailed experimental protocols for their use in the synthesis of phenolic resins.
Performance Comparison in Polymer Applications
The primary application for both this compound and 3,5-dimethylphenol in the polymer industry is in the production of phenolic resins, specifically novolac and resole types. These resins are known for their high thermal stability, chemical resistance, and mechanical strength, making them suitable for a wide range of applications, including coatings, adhesives, and composite materials.[1] The nature of the alkyl group (ethyl or methyl) influences the reactivity of the phenol and consequently the final properties of the cured resin.[2][3]
Key Influencing Factors:
-
Steric Hindrance: The larger ethyl groups of this compound exert greater steric hindrance compared to the methyl groups of 3,5-dimethylphenol. This can affect the rate of polymerization and the final cross-link density of the polymer network.
-
Electron-Donating Effect: Both ethyl and methyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, a key reaction in the formation of phenolic resins. The inductive effect of ethyl groups is slightly stronger than that of methyl groups.
Phenolic Resins
Phenolic resins are synthesized through the condensation reaction of a phenol with an aldehyde, most commonly formaldehyde (B43269).[1] The reaction can be catalyzed by either an acid or a base, leading to the formation of novolac or resole resins, respectively.
Novolac Resins
Novolac resins are produced with a molar excess of phenol to formaldehyde under acidic conditions.[1] They are thermoplastic in nature and require a curing agent, such as hexamethylenetetramine (HMTA), to form a cross-linked, thermoset material.[4]
Expected Performance Differences:
-
Curing Behavior: The greater steric hindrance from the diethyl groups in this compound-based novolacs might lead to a slower curing rate compared to those made with 3,5-dimethylphenol.
-
Thermal Stability: The increased hydrocarbon content from the ethyl groups could potentially lead to slight differences in thermal degradation profiles.
-
Mechanical Properties: The final mechanical properties, such as hardness and flexibility, will be influenced by the cross-link density, which is in turn affected by the steric hindrance of the alkyl groups.
Experimental Protocols: Synthesis of Novolac Resins
Below are representative experimental protocols for the synthesis of novolac resins using 3,5-disubstituted phenols. These protocols can be adapted for a direct comparative study.
1. Synthesis of 3,5-Dimethylphenol Novolac Resin
-
Materials: 3,5-Dimethylphenol, Formaldehyde (37% solution), Oxalic acid (catalyst).
-
Procedure:
-
In a three-necked flask equipped with a stirrer, condenser, and thermometer, charge 3,5-dimethylphenol and oxalic acid.
-
Heat the mixture to 95-100°C with stirring to melt the phenol and dissolve the catalyst.
-
Slowly add the formaldehyde solution to the flask over a period of 30-60 minutes, maintaining the reaction temperature.
-
After the addition is complete, continue the reaction at reflux for 2-4 hours.
-
Remove the water and any unreacted phenol by distillation, initially at atmospheric pressure and then under vacuum, gradually increasing the temperature to 160-180°C.
-
The resulting molten novolac resin is then discharged and allowed to cool and solidify.
-
2. Synthesis of this compound Novolac Resin
-
Materials: this compound, Formaldehyde (37% solution), Oxalic acid (catalyst).
-
Procedure:
-
Follow the same procedure as for the 3,5-dimethylphenol novolac resin, substituting this compound on an equimolar basis.
-
Reaction times and distillation conditions may need to be optimized to account for potential differences in reactivity and volatility.
-
Logical Workflow for Comparative Resin Synthesis
Caption: Workflow for Novolac Resin Synthesis and Characterization.
Polycarbonates
While less common than their use in phenolic resins, substituted phenols can also be utilized in the synthesis of specialty polycarbonates. Polycarbonates are typically synthesized from a bisphenol and a carbonate source, such as phosgene (B1210022) or diphenyl carbonate, through a condensation polymerization reaction. The incorporation of 3,5-dialkylphenols would likely be as end-capping agents to control molecular weight or as co-monomers in more complex formulations to modify properties.
Expected Performance Differences:
-
Solubility and Processability: The presence of alkyl groups can enhance the solubility of the resulting polycarbonate in organic solvents and lower the melt viscosity, improving processability. The larger diethyl groups may have a more pronounced effect.
-
Thermal Properties: The glass transition temperature (Tg) of the polycarbonate could be influenced by the nature of the alkyl substituent, with the bulkier diethyl groups potentially leading to a different Tg compared to methyl groups.
-
Mechanical Properties: The toughness and flexibility of the polycarbonate can be tailored by the incorporation of such substituted phenols.
Data Summary
| Property | This compound | 3,5-Dimethylphenol |
| CAS Number | 1197-34-8 | 108-68-9 |
| Molecular Formula | C₁₀H₁₄O | C₈H₁₀O |
| Molecular Weight | 150.22 g/mol [2] | 122.16 g/mol |
| Boiling Point | ~248 °C | ~222 °C |
| Melting Point | 76-77 °C | 63-66 °C |
Note: The properties of the final polymers will be highly dependent on the specific polymer type, synthesis conditions, and curing process.
Conclusion
Both this compound and 3,5-dimethylphenol are valuable building blocks in polymer chemistry, particularly for the synthesis of phenolic resins. The choice between these two monomers will depend on the desired final properties of the polymer. 3,5-Dimethylphenol, being less sterically hindered, may lead to faster reaction and curing rates and potentially higher cross-link densities. Conversely, this compound, with its bulkier ethyl groups, could be utilized to impart greater flexibility, enhanced solubility, and modified thermal characteristics to the final polymer.
To obtain a definitive comparison of their performance in a specific polymer application, it is recommended that researchers conduct a direct comparative study following the outlined experimental protocols, followed by thorough characterization of the resulting polymers' thermal and mechanical properties.
Structural Comparison of Monomers
References
A Comparative Guide to the Synthetic Routes of 3,5-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct synthetic pathways for the preparation of 3,5-diethylphenol, a valuable intermediate in the synthesis of polymers, resins, and specialty chemicals. The routes are compared based on their procedural steps, starting materials, and overall efficiency. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Three-Step Synthesis from 1,3-Diethylbenzene (B91504) | Route 2: Aromatization of 3,5-Diethylcyclohexenone |
| Starting Material | 1,3-Diethylbenzene | Diethyl malonate, 3-penten-2-one (B1195949) |
| Key Intermediates | 3,5-Diethylacetophenone, 3,5-Diethylphenyl acetate (B1210297) | 3,5-Diethyl-2-cyclohexen-1-one |
| Overall Yield (Estimated) | ~60-70% | ~45-55% |
| Number of Steps | 3 | 3 |
| Key Reactions | Friedel-Crafts Acylation, Baeyer-Villiger Oxidation, Hydrolysis | Michael Addition, Intramolecular Aldol (B89426) Condensation, Aromatization |
| Advantages | Potentially higher overall yield, well-documented analogous procedures. | Convergent synthesis of the cyclohexenone precursor. |
| Disadvantages | Multi-step linear synthesis. | The synthesis of the cyclohexenone precursor may have moderate yields. |
Route 1: Three-Step Synthesis from 1,3-Diethylbenzene
This linear synthesis approach builds the phenol (B47542) functionality onto a pre-existing 1,3-diethylbenzene core through a sequence of acylation, oxidation, and hydrolysis. This method is analogous to a patented process for producing 3,5-dimethylphenol (B42653) from xylene.[1][2]
Logical Workflow
Caption: Route 1: Synthesis of this compound from 1,3-Diethylbenzene.
Experimental Protocol
Step 1: Friedel-Crafts Acylation to yield 3,5-Diethylacetophenone
-
To a stirred solution of 1,3-diethylbenzene (1.0 mol) and acetyl chloride (1.1 mol) in a suitable solvent such as dichloromethane, slowly add aluminum chloride (1.2 mol) at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3,5-diethylacetophenone. The estimated yield for this step is approximately 85-90%.
Step 2: Baeyer-Villiger Oxidation to yield 3,5-Diethylphenyl acetate
-
Dissolve 3,5-diethylacetophenone (1.0 mol) in a suitable solvent like chloroform (B151607) or dichloromethane.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 mol), portion-wise to the solution while maintaining the temperature at 20-25 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Wash the reaction mixture with a solution of sodium sulfite, followed by sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting 3,5-diethylphenyl acetate is often used in the next step without further purification. The estimated yield is typically 80-85%.
Step 3: Hydrolysis to yield this compound
-
To the crude 3,5-diethylphenyl acetate (1.0 mol), add a solution of sodium hydroxide (B78521) (2.5 mol) in a mixture of water and methanol.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 1-2.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or recrystallization to yield the final product. The estimated yield for this step is around 90-95%.
Route 2: Aromatization of 3,5-Diethylcyclohexenone
This route involves the initial construction of a six-membered ring with the desired substitution pattern, followed by aromatization to generate the phenol. The synthesis of the key intermediate, 3,5-diethylcyclohexenone, can be achieved via a Michael addition followed by an intramolecular aldol condensation.
Logical Workflow
Caption: Route 2: Synthesis of this compound via a Cyclohexenone Intermediate.
Experimental Protocol
Step 1 & 2: Synthesis of 3,5-Diethyl-2-cyclohexen-1-one
-
In a reaction vessel, prepare a solution of sodium ethoxide in ethanol (B145695) by dissolving sodium metal (1.1 mol) in absolute ethanol.
-
To this solution, add diethyl malonate (1.0 mol) dropwise at room temperature.
-
After stirring for 30 minutes, add 3-penten-2-one (1.0 mol) dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours to facilitate the Michael addition.
-
Following the Michael addition, heat the reaction mixture to reflux for 4-6 hours to induce intramolecular aldol condensation and subsequent decarboxylation.
-
Cool the mixture, neutralize with hydrochloric acid, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation to obtain 3,5-diethyl-2-cyclohexen-1-one. The estimated yield for these combined steps is in the range of 55-65%.
Step 3: Aromatization to yield this compound
This procedure is analogous to the well-established method for the synthesis of 3,5-dimethylphenol.[3]
-
Dissolve 3,5-diethyl-2-cyclohexen-1-one (1.0 mol) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 mol) in glacial acetic acid to the mixture at room temperature.
-
Stir the reaction at room temperature for 12 hours, during which hydrobromic acid will evolve.
-
Gently heat the reaction mixture to 50-60 °C for 1-2 hours, and then to a gentle reflux until the evolution of HBr ceases.
-
Cool the reaction mixture and pour it into a cold aqueous solution of potassium hydroxide.
-
Extract any non-phenolic byproducts with ether.
-
Saturate the alkaline aqueous layer with carbon dioxide to precipitate the crude this compound.
-
Collect the product by filtration or extraction with ether.
-
Purify the final product by vacuum distillation or recrystallization. The estimated yield for the aromatization step is approximately 80-85%.
References
A Comparative Guide to the Antioxidant Efficacy of 3,5-Diethylphenol and BHT
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenolic Antioxidants
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. Both 3,5-Diethylphenol and BHT (2,6-di-tert-butyl-4-methylphenol) belong to this class of compounds. The antioxidant efficacy of a phenolic compound is influenced by the nature and position of the substituent groups on the aromatic ring. Electron-donating groups, such as the ethyl groups in this compound and the tert-butyl and methyl groups in BHT, can increase the electron density on the hydroxyl group, facilitating hydrogen donation and enhancing antioxidant activity.
Antioxidant Mechanism of Action
The fundamental mechanism by which phenolic antioxidants like this compound and BHT scavenge free radicals is through Hydrogen Atom Transfer (HAT). In this process, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), thus neutralizing the radical and forming a stable phenoxyl radical (ArO•). This phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by the alkyl substituents, which prevents it from initiating new radical chain reactions.
Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.
Comparative Antioxidant Activity Data
A direct quantitative comparison of the antioxidant efficacy of this compound and BHT is challenging due to the lack of published experimental data for this compound in standard antioxidant assays. However, extensive research has been conducted on BHT. The following table summarizes some reported antioxidant activity data for BHT.
| Antioxidant Assay | BHT (Butylated Hydroxytoluene) | This compound | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | ~23 mg/L | Data Not Available | - |
| ABTS Radical Cation Scavenging Activity (IC50) | Data Not Available | Data Not Available | - |
| Lipid Peroxidation Inhibition | Effective Inhibitor | Data Not Available | - |
Note: IC50 is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. The provided BHT data is sourced from available literature and may vary depending on specific experimental conditions.
Experimental Protocols
To facilitate the direct comparison of this compound and BHT, detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.
Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare stock solutions of this compound and BHT in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the antioxidant solutions.
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to a microplate well or a cuvette.
-
Add an equal volume of the antioxidant solution (or solvent for the control).
-
Mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Workflow for the ABTS radical cation decolorization assay.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of this compound and BHT.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution to a larger volume of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage. One common method involves inducing lipid peroxidation in a lipid-rich system (e.g., linoleic acid emulsion or biological membranes) and measuring the formation of secondary oxidation products like malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) method.
Performance of 3,5-Diethylphenol as an epoxy resin hardener versus other phenols
A Comparative Guide to 3,5-Diethylphenol as an Epoxy Resin Hardener
An Objective Analysis Against Alternative Phenolic Curing Agents
Phenolic resins are a cornerstone class of hardeners for epoxy systems, prized for conferring excellent thermal stability, chemical resistance, and dimensional stability to the cured polymer network.[1][2] The performance of the final thermoset is intrinsically linked to the chemical structure of the phenolic hardener used. This guide provides a comparative analysis of this compound as an epoxy resin hardener, contextualizing its performance against other common phenolic agents like phenol (B47542) novolacs and Bisphenol A.
The structure of the hardener dictates critical properties such as reactivity, crosslink density, and the mechanical and thermal characteristics of the final product.[3] this compound, a difunctional phenol with ethyl groups at the meta positions relative to the hydroxyl group, presents a unique structural profile. These alkyl substitutions are expected to influence steric hindrance, molecular packing, and overall reactivity, thereby modifying the performance profile compared to unsubstituted or differently substituted phenols.
Comparative Performance Analysis
The curing of epoxy resins with phenolic hardeners involves the reaction of the phenolic hydroxyl group with the epoxy group, typically at elevated temperatures (130–180°C) and often in the presence of a catalyst, to form a stable ether linkage.[4] The functionality, steric hindrance, and electronic effects of the phenol determine the curing kinetics and the architecture of the resulting three-dimensional network.
-
Phenol Novolacs: These are multi-functional hardeners produced from the reaction of phenol and formaldehyde. Their high number of hydroxyl groups per molecule leads to a high crosslink density in the cured epoxy. This results in exceptional thermal stability (high Glass Transition Temperature, Tg), and superior chemical resistance, but often at the cost of increased brittleness.[1][4]
-
Bisphenol A (BPA): As a difunctional phenol, BPA is a standard benchmark. It forms networks with a good balance of thermal and mechanical properties. Its rigid structure contributes to a relatively high Tg and good strength.[5]
-
This compound: The two ethyl groups on the aromatic ring introduce steric bulk. This can lower the reactivity of the phenolic hydroxyl group compared to unsubstituted phenols. Furthermore, the flexible alkyl chains can disrupt the tight molecular packing seen in BPA-cured systems, potentially leading to a lower Tg. However, this disruption can also reduce brittleness and improve the toughness of the cured resin. The lower viscosity of this monomer compared to solid novolacs may also improve processing and handling characteristics.[6]
Quantitative Performance Data
While direct, side-by-side comparative studies for this compound are not extensively available in public literature, the following table summarizes the expected performance based on established structure-property relationships in epoxy-phenol systems.
| Performance Metric | This compound | Phenol Novolac | Bisphenol A (BPA) | Rationale / Comments |
| Functionality | 2 | >2 (Multi-functional) | 2 | Higher functionality leads to higher crosslink density. |
| Reactivity | Moderate | High | Moderate to High | Steric hindrance from ethyl groups may slightly reduce reactivity compared to BPA. Novolacs are highly reactive due to high functionality. |
| Glass Transition Temp. (Tg) | Moderate | High | High | Increased molecular flexibility and lower crosslink density from diethyl substitution are expected to lower Tg compared to the rigid structures of Novolac and BPA. |
| Mechanical Strength | Good | Very Good | Very Good | Expected to be slightly lower than BPA due to reduced crosslink density. |
| Toughness / Flexibility | Good to Excellent | Poor (Brittle) | Moderate (Stiff) | Alkyl groups can increase free volume and chain mobility, improving toughness. |
| Chemical Resistance | Good | Excellent | Very Good | High crosslink density in novolac systems provides the best chemical resistance.[2][7] |
| Viscosity (as hardener) | Low | High (Often Solid) | Moderate (Solid) | Alkyl substitution typically reduces melting point and viscosity, aiding processing. |
Experimental Protocols
The characterization of epoxy resin hardeners follows standardized methodologies to ensure data reliability and comparability.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the curing characteristics and the glass transition temperature (Tg) of the thermoset.[8]
-
Objective: To measure the heat flow associated with the curing reaction (exotherm) and post-cure thermal transitions (Tg).
-
Methodology (based on ASTM D3418):
-
A small, precisely weighed sample (5-10 mg) of the uncured epoxy/hardener mixture is hermetically sealed in an aluminum pan.[8]
-
An empty, sealed pan is used as a reference.
-
The sample is heated in the DSC instrument at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]
-
The heat flow to or from the sample is recorded as a function of temperature. The integrated area of the exothermic peak gives the total heat of reaction (ΔH).
-
To determine Tg, a fully cured sample is subjected to a heat-cool-heat cycle. The Tg is identified as a step-change in the heat capacity during the second heating scan.[9]
-
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition temperature of the cured material.
-
Objective: To measure the weight loss of a material as a function of temperature.
-
Methodology (based on ASTM D3850):
-
A small sample (10-20 mg) of the fully cured epoxy is placed in the TGA furnace.
-
The sample is heated at a controlled rate (e.g., 10°C or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored and recorded against temperature.
-
The onset of decomposition is often reported as the temperature at which 5% weight loss (Td5) occurs.[10]
-
Mechanical Properties Testing
Standardized tests are used to measure the strength and modulus of the cured epoxy.
-
Objective: To determine key mechanical performance indicators such as tensile strength, flexural strength, and modulus.
-
Methodology (based on ASTM D638 for Tensile Properties):
-
The epoxy resin and hardener mixture is cast into standardized molds (e.g., dog-bone shape for tensile tests) and cured according to a specified schedule.[11]
-
The cured specimens are conditioned at a standard temperature and humidity.
-
Specimens are mounted in a universal testing machine and pulled apart at a constant crosshead speed until failure.[12]
-
The stress (force per unit area) and strain (change in length) are recorded to determine tensile strength, modulus of elasticity, and elongation at break.[11]
-
Visualizations
Epoxy-Phenol Curing Mechanism
The fundamental reaction for curing involves the nucleophilic attack of the phenoxide ion on the carbon atom of the epoxy ring. This reaction is typically facilitated by a catalyst.
Caption: Generalized reaction pathway for epoxy curing with a phenolic hardener.
Experimental Evaluation Workflow
A logical workflow is essential for the systematic evaluation of a new hardener system.
Caption: Standard experimental workflow for characterizing an epoxy-hardener system.
References
- 1. elchemy.com [elchemy.com]
- 2. Phenolic Resin Vs Epoxy Resin: Which Polymer Is Best For Your Mold, Lab Surface, Or Coating? | TERVAN [chinaepoxyresin.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. KR20100030567A - Phenolic hardener and epoxy resin composition using the phenolic hardener - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. ijsr.net [ijsr.net]
- 9. epotek.com [epotek.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [soar.wichita.edu]
- 12. dot.ca.gov [dot.ca.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,5-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3,5-Diethylphenol, a significant compound in various industrial and environmental contexts, necessitates robust and reliable analytical methods. The selection of an appropriate method is critical for ensuring data quality and consistency in research, development, and quality control. This guide provides an objective comparison of common analytical techniques for the determination of this compound, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of phenolic compounds, including those structurally similar to this compound. It is important to note that the presented values are indicative and may vary based on the specific experimental conditions, instrumentation, and sample matrix.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL | ~0.3 - 3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 97 - 103%[1] |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Specificity | Moderate to High | High | Very High |
| Throughput | Moderate | Moderate to High | High |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of phenolic compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including phenols.[2] A common approach for this compound is reverse-phase HPLC.[2][3]
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as acetonitrile (B52724) or methanol, and filtered through a 0.45 µm filter prior to injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is frequently used.
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape, is used as the mobile phase.[3] For Mass-Spec (MS) compatible applications, formic acid is preferred over phosphoric acid.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 215 nm or 254 nm is commonly employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of phenols, derivatization is often employed to improve volatility and chromatographic performance.
-
Sample Preparation and Derivatization:
-
Extraction of the analyte from the sample matrix is typically performed using a suitable solvent.
-
Derivatization can be carried out using reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) to form more volatile ethers.[4][5]
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or DB-1701, is commonly used.[4]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is programmed to ensure the separation of the analytes.
-
Injection: Splitless injection is often used for trace analysis.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) is the most common ionization mode.
-
Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[6]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high-resolution separation and highly sensitive and selective detection, making it suitable for the analysis of trace levels of this compound in complex matrices.
-
Sample Preparation: Similar to HPLC, samples are dissolved in a suitable solvent and filtered.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column is used to achieve high-resolution separations in a shorter time.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) acetate) is typical.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for method validation and cross-validation, providing a clear visual representation of the processes involved.
Caption: Workflow for the validation of an analytical method.
Caption: Workflow for the cross-validation of two analytical methods.
References
A Comparative Spectroscopic Analysis of 3,5-Diethylphenol and Its Analogs
This guide provides a detailed comparative analysis of the spectroscopic properties of 3,5-Diethylphenol and its structural analogs, including 3,5-Dimethylphenol, 2,5-Dimethylphenol, and 2,6-Diethylphenol. The information is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these phenolic compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and visualizes a general analytical workflow.
Spectroscopic Data Summary
The following tables present a comparative summary of the key spectroscopic data for this compound and its selected analogs.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Aromatic H: ~6.5-6.6, OH: variable, CH₂: ~2.5 (quartet), CH₃: ~1.2 (triplet) | C-OH: ~155, C-Et: ~144, Aromatic CH: ~112-120, CH₂: ~29, CH₃: ~14 |
| 3,5-Dimethylphenol | Aromatic H: ~6.6, OH: variable, CH₃: ~2.3 (singlet) | C-OH: ~155, C-Me: ~139, Aromatic CH: ~112-122, CH₃: ~21 |
| 2,5-Dimethylphenol | Aromatic H: ~6.6-6.9, OH: variable, CH₃: ~2.1-2.2 (two singlets) | C-OH: ~151, C-Me (ortho): ~128, C-Me (meta): ~136, Aromatic CH: ~115-130, CH₃: ~15, ~21 |
| 2,6-Diethylphenol | Aromatic H: ~6.8-7.0, OH: variable, CH₂: ~2.6 (quartet), CH₃: ~1.2 (triplet) | C-OH: ~151, C-Et: ~133, Aromatic CH: ~121-128, CH₂: ~23, CH₃: ~14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | O-H stretch (broad): 3200-3600, C-O stretch: ~1200, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1600 | Molecular Ion (M⁺): 150, Key Fragments: 135, 121[1] |
| 3,5-Dimethylphenol | O-H stretch (broad): 3200-3600, C-O stretch: ~1230, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1600 | Molecular Ion (M⁺): 122, Key Fragments: 107, 91, 77 |
| 2,5-Dimethylphenol | O-H stretch (broad): 3200-3600, C-O stretch: ~1200, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1600 | Molecular Ion (M⁺): 122, Key Fragments: 107, 91, 77[2] |
| 2,6-Diethylphenol | O-H stretch (broad): 3200-3600, C-O stretch: ~1200, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1600 | Molecular Ion (M⁺): 150, Key Fragments: 135, 121 |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the phenolic compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[3][4] The solution should be free of any solid particles.
-
Instrument : A standard NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 300 MHz or higher.
-
Acquisition Parameters for ¹H NMR :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : Typically 0-12 ppm.
-
Number of Scans : 8 to 16 scans for sufficient signal-to-noise ratio.
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Acquisition Parameters for ¹³C NMR :
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Spectral Width : Typically 0-220 ppm.
-
Number of Scans : 128 scans or more, depending on the sample concentration.
-
Reference : Solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid phenolic compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Liquid Film : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution : Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place in a solution cell.
-
-
Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters :
-
Spectral Range : Typically 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16 to 32 scans.
-
Background : A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the phenolic compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Instrument : A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Parameters :
-
Column : A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature : 250-280°C.
-
Oven Temperature Program : Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : 200-230°C.
-
Transfer Line Temperature : 280°C.
-
Visualizations
The following diagrams illustrate the general workflow for the comparative spectroscopic analysis of phenolic compounds.
Caption: General workflow for comparative spectroscopic analysis.
Caption: Relationship between structure and spectroscopic data.
References
A Comparative Analysis of the Biological Effects of Diethylphenol Isomers: A Guide for Researchers
A comprehensive review of the biological activities of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylphenol isomers reveals a landscape of fragmented data, underscoring the need for direct comparative studies. While a complete quantitative comparison is hampered by the limited availability of isomer-specific data, this guide synthesizes the existing information and provides detailed experimental protocols for key biological assays to facilitate future research in this area.
Introduction to Diethylphenol Isomers
Diethylphenols are a group of alkylphenols with two ethyl groups attached to a phenol (B47542) ring. The position of these ethyl groups gives rise to six different isomers, each with potentially distinct biological properties. Alkylphenols, in general, are known to exhibit a range of biological effects, including estrogenic, antioxidant, antimicrobial, and cytotoxic activities. Understanding the structure-activity relationships among diethylphenol isomers is crucial for applications in drug development, toxicology, and material science.
Comparative Biological Activities: An Overview of Available Data
Direct comparative studies on the biological effects of all six diethylphenol isomers are scarce in the scientific literature. The following sections summarize the available information for each isomer, drawing from individual studies and research on structurally related compounds.
2,3-Diethylphenol (B15196043)
2,4-Diethylphenol (B3059003)
-
Estrogenic Activity: While specific EC50 values for 2,4-diethylphenol are not reported in the provided search results, general studies on alkylphenols suggest that the position of the alkyl groups significantly influences estrogenicity. Phenolic compounds with an unhindered hydroxyl group and a substituent in the para position are often associated with estrogenic activity[2].
2,5-Diethylphenol
-
Antioxidant and Other Activities: 2,5-Diethylphenol has been identified in callus cultures of Zataria multiflora and is suggested to have antioxidant properties, although its activity was found to be lower than that of the native plant's essential oil in one study[3]. It is also proposed as a starting material for the synthesis of antioxidants[4].
2,6-Diethylphenol
-
Anesthetic Properties: This isomer is known for its intravenous anesthetic activity[5]. Its mechanism of action is thought to involve the potentiation of GABA-mediated chloride ion influx, similar to the anesthetic propofol (B549288) (2,6-diisopropylphenol)[6].
-
Enzyme Inhibition: 2,6-Diethylphenol is a metabolite in the degradation of the herbicide butachlor[7]. This suggests its interaction with biological systems, although specific enzyme inhibition data is limited in the provided results.
3,4-Diethylphenol (B1332101)
-
Antimicrobial and Antioxidant Activities: 3,4-Diethylphenol has been identified as a major component of the essential oil of Dittrichia graveolens, which exhibited strong antimicrobial and antioxidant activities[8]. The essential oil showed notable activity against Enterococcus faecalis and Bacillus cereus and also demonstrated significant DPPH free radical scavenging ability[8].
-
Enzyme Inhibition: In a study on orange dark tea, 3,4-diethylphenol was detected, and the tea extracts showed inhibitory effects on α-glucosidase and α-amylase[9].
This compound
-
Antioxidant and Antimicrobial Activities: this compound has been identified in the essential oil of sunflower receptacle, which demonstrated antimicrobial and antioxidant properties[10][11]. This isomer has also been detected in water bodies in grazing areas, highlighting its environmental presence[12].
Quantitative Data Summary
Due to the scarcity of direct comparative studies, a comprehensive table of quantitative data (e.g., IC50, EC50, MIC values) for all six diethylphenol isomers across various biological assays could not be compiled. The available data is fragmented and often qualitative. This highlights a significant gap in the literature and a promising area for future research.
Experimental Protocols and Workflows
To facilitate further research into the comparative biological effects of diethylphenol isomers, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diethylphenol isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Experimental Workflow
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay used to assess the estrogenic activity of compounds. It utilizes genetically modified yeast cells that express the human estrogen receptor.
Experimental Protocol:
-
Yeast Culture Preparation: Grow the recombinant Saccharomyces cerevisiae strain in an appropriate medium.
-
Compound Exposure: In a 96-well plate, expose the yeast culture to a range of concentrations of the diethylphenol isomers. Include 17β-estradiol as a positive control and a vehicle control.
-
Incubation: Incubate the plate at 30°C for a set period (e.g., 48-72 hours).
-
Substrate Addition: Add a chromogenic substrate (e.g., CPRG - chlorophenol red-β-D-galactopyranoside) to each well.
-
Color Development: Incubate the plate to allow for the enzymatic conversion of the substrate by β-galactosidase, resulting in a color change.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the color change.
-
Data Analysis: Plot the absorbance against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).
Yeast Estrogen Screen (YES) Assay Workflow
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). Also, prepare serial dilutions of the diethylphenol isomers and a positive control (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate, mix the DPPH solution with the different concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by an antioxidant results in a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
DPPH Radical Scavenging Assay Workflow
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine (B1193921) (ATCh), and Ellman's reagent (DTNB). Prepare serial dilutions of the diethylphenol isomers and a positive control inhibitor (e.g., donepezil).
-
Enzyme-Inhibitor Incubation: In a 96-well plate, pre-incubate the AChE enzyme with the different concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate ATCh and DTNB to the wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals to monitor the formation of the yellow product resulting from the reaction of thiocholine (B1204863) with DTNB.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Acetylcholinesterase Inhibition Assay Workflow
Signaling Pathway: Estrogen Receptor Activation
The estrogenic activity of certain phenolic compounds is mediated through their interaction with the estrogen receptor (ER), a nuclear hormone receptor. The following diagram illustrates the general signaling pathway.
General Estrogen Receptor Signaling Pathway
Conclusion and Future Directions
This guide provides a summary of the currently available information on the biological effects of diethylphenol isomers and detailed protocols for their further investigation. The significant lack of direct comparative and quantitative data highlights a critical need for future research. A systematic evaluation of all six diethylphenol isomers using the standardized assays outlined in this guide would provide invaluable data for structure-activity relationship studies. Such research would be instrumental in understanding the toxicological profiles and potential therapeutic applications of this important class of phenolic compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. jfabe.ut.ac.ir [jfabe.ut.ac.ir]
- 4. 2,5-Diethylphenol | 876-20-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Composition and Antimicrobial and Antioxidant Activities of Essential Oil of Sunflower (Helianthus annuus L.) Receptacle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 3,5-Disubstituted Phenol Synthesis: A Focus on 3,5-Dimethylphenol as a Model for 3,5-Diethylphenol Production
For researchers, scientists, and drug development professionals, the efficient synthesis of 3,5-disubstituted phenols is a critical step in the development of various fine chemicals and active pharmaceutical ingredients. While specific head-to-head comparative studies on catalysts for 3,5-diethylphenol are not extensively available in peer-reviewed literature, the synthesis of the closely related and structurally analogous compound, 3,5-dimethylphenol (B42653), offers valuable insights into effective catalytic strategies. This guide provides a detailed comparison of two prominent catalytic systems for the synthesis of 3,5-dimethylphenol, primarily through the gas-phase conversion of isophorone (B1672270). The data presented serves as a strong predictive model for the catalytic synthesis of this compound.
The primary route for the industrial production of 3,5-dimethylphenol involves the catalytic aromatization of isophorone. This process is highly dependent on the catalyst's composition and the reaction conditions, which dictate the conversion of the starting material and the selectivity towards the desired product. Below, we compare two distinct catalytic systems for this transformation.
Head-to-Head Catalyst Performance Comparison
The following table summarizes the quantitative performance of two different catalyst types used in the gas-phase synthesis of 3,5-dimethylphenol from isophorone. These catalysts represent different approaches to achieving high yield and selectivity.
| Catalyst System | Catalyst Composition | Reaction Temperature (°C) | Pressure (bar) | Isophorone Conversion (%) | 3,5-Dimethylphenol Yield (%) | 3,5-Dimethylphenol Selectivity (%) | Catalyst Stability |
| Catalyst A | Chromium-Nickel-Steel Alloy (approx. 74% Fe, 18% Cr, 8% Ni)[1] | 450-600[1] | Atmospheric[1] | Not explicitly stated, but high yields suggest high conversion. | 65-68[1] | Not explicitly stated. | Activity remains constant for an extended period with no carbon deposition.[1] |
| Catalyst B | Rare Earth Metals on Alumina (B75360) (e.g., Didymium Oxide on α-alumina)[2] | 600[2] | 1[2] | ~95 | Not explicitly stated, but can be calculated from conversion and selectivity. | ~80 | Stable under process conditions.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are summaries of the experimental protocols for the two catalytic systems.
Experimental Protocol for Catalyst A (Chromium-Nickel-Steel Alloy):
The synthesis of 3,5-dimethylphenol is carried out in the gaseous phase. Isophorone is vaporized and passed through a reactor containing a chromium-nickel-steel alloy of the 18/8 type (approximately 74% iron, 18% chromium, and 8% nickel) as the catalyst.[1] The reaction is conducted at a temperature range of 450-600°C under atmospheric pressure.[1] The contact time of the gaseous isophorone with the catalyst is maintained for 120-150 seconds.[1] The product stream is then cooled and the 3,5-dimethylphenol is separated and purified. A key advantage of this catalyst is its high stability, with no significant coke formation observed over extended periods of operation.[1]
Experimental Protocol for Catalyst B (Rare Earth Metals on Alumina):
This process also involves the gas-phase conversion of isophorone. The catalyst is prepared by impregnating an α-alumina carrier with a solution of rare earth metal salts, such as didymium nitrate, followed by drying and calcination.[2] A sample of the prepared catalyst is placed in a microflow reactor. Pre-heated isophorone (purity ~97%) is passed over the catalyst at a temperature of 600°C and a pressure of 1 bar absolute.[2] The conversion of isophorone and the selectivity towards 3,5-dimethylphenol are determined by gas-liquid chromatography.[2]
Reaction Pathway and Logic
The synthesis of 3,5-dimethylphenol from isophorone is a catalytic aromatization reaction. The general logical flow from starting material to the final product is depicted below. This same pathway is conceptually applicable to the synthesis of this compound from a corresponding "diethyl-isophorone" precursor.
Concluding Remarks for Researchers
The choice of catalyst for the synthesis of 3,5-disubstituted phenols like 3,5-dimethylphenol, and by extension this compound, is a critical factor in determining the economic and environmental viability of the process. The chromium-nickel-steel alloy catalyst offers high yields and exceptional stability, making it suitable for continuous industrial production.[1] On the other hand, catalysts based on rare earth metals on an alumina support demonstrate high conversion and selectivity, providing an alternative avenue for efficient synthesis.[2]
For researchers and professionals in drug development, the synthesis of this compound can be approached by adapting the methodologies established for its dimethyl analogue. The key challenges will lie in the synthesis of the "diethyl-isophorone" precursor and the optimization of reaction conditions for the specific substrate. The catalytic principles highlighted in this guide, however, provide a solid foundation for the development of a robust and efficient synthesis process. Further research into novel catalytic systems, such as those based on zeolites or other mixed metal oxides, may unlock even more selective and active catalysts for this important class of compounds.
References
Safety Operating Guide
Prudent Disposal of 3,5-Diethylphenol: A Guide for Laboratory Professionals
The proper disposal of 3,5-Diethylphenol is paramount to ensuring laboratory safety and environmental protection. As a phenolic compound, it is likely to exhibit hazardous characteristics requiring stringent disposal protocols. This guide provides essential safety and logistical information to manage the disposal of this compound responsibly.
Hazard Profile and Safety Precautions
Based on data for the similar compound 3,5-Dimethylphenol, this compound should be handled as a hazardous substance. The primary hazards are expected to be:
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as butyl rubber or neoprene), and a lab coat, must be worn.[4]
Quantitative Hazard Data of Analogous Compound: 3,5-Dimethylphenol
| Hazard Classification | Data for 3,5-Dimethylphenol | Source |
| Acute Oral Toxicity | Category 3: Toxic if swallowed (LD50 Oral - Rat - 608 mg/kg) | [2] |
| Acute Dermal Toxicity | Category 3: Toxic in contact with skin | [2] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage | [2] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage | |
| Aquatic Toxicity | Harmful to aquatic life (LC50 - Goldfish - 22 mg/l - 96 h) | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.[4]
-
The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is generally a suitable choice.
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents.[4]
2. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Corrosive).
-
Include the accumulation start date and the name of the principal investigator or laboratory contact.
3. Request for Disposal:
-
Once the container is full or has been in accumulation for the maximum allowable time per institutional and local regulations (e.g., 90 days), arrange for its disposal through your institution's EHS department.[5]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved EHS protocol.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, if you are trained and it is safe to do so, absorb the material with an inert absorbent such as sand or vermiculite.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company, arranged through your institution's EHS office. The safest and most common ultimate disposal method for such organic chemical waste is high-temperature incineration at a licensed facility.[6]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these guidelines and, most importantly, consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling 3,5-Diethylphenol
Essential Safety and Handling Guide for 3,5-Diethylphenol
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the structurally similar compound, 3,5-Dimethylphenol, and general safety protocols for handling phenolic compounds. Researchers should treat this compound with the same, if not greater, level of caution.
This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal of contaminated materials.
Hazard Identification and Immediate Precautions
This compound is anticipated to be a hazardous substance. Based on data for 3,5-Dimethylphenol, it is likely to be toxic if swallowed or in contact with skin, and to cause severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[1]
Immediate Actions:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Required PPE | Material/Specification | Purpose |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical safety goggles (as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166) and a face shield where splashing is possible. | Protects against splashes and vapors which can cause severe eye damage. |
| Skin and Body Protection | Chemical Resistant Gloves, Lab Coat, and Apron | Wear appropriate protective gloves (e.g., Butyl rubber, Neoprene) and clothing to prevent skin exposure. A chemical-resistant apron is recommended for added protection. | Prevents skin contact which can lead to severe burns and toxicity. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Recommended Filter type: Particulates filter conforming to EN 143.[1] | Protects against inhalation of harmful dust, fumes, or mists. |
Operational Plan: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Apron: Put on a disposable gown or a chemical-resistant apron.
-
Respiratory Protection: If required, put on the respirator. Perform a seal check.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Apron: Remove the gown or apron by untying it and rolling it down from the shoulders, turning it inside out.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Hand Hygiene: Perform a final, thorough hand washing.
Disposal Plan for Contaminated PPE
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Collection: Place all used disposable PPE (gloves, gowns, etc.) in a designated, labeled, and sealed hazardous waste container.
-
Storage: Store the hazardous waste container in a well-ventilated, designated area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's chemical waste program, following all local, regional, and national regulations.[1]
Visual Decision-Making Aid for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
